GR 89696
Description
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O3.C4H4O4/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14;5-3(6)1-2-4(7)8/h4-5,10,15H,2-3,6-9,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNETSDXZBJTE-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017105 | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126766-32-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 89696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126766323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate (2E)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-89696 FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF52K5SDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Mechanism of GR 89696: A Kappa-Opioid Receptor Modulator
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the mechanism of action of GR 89696, a compound with a unique dual role at kappa-opioid receptors. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and visual representations of its complex signaling pathways.
This compound distinguishes itself as a selective kappa-2 (κ₂) opioid receptor agonist while concurrently acting as a kappa-1 (κ₁) opioid receptor antagonist.[1] This intriguing pharmacological profile has prompted extensive research into its potential therapeutic applications, including neuroprotection.[2][3]
Quantitative Analysis of Receptor Interaction
The binding affinity and functional potency of this compound have been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at the kappa-opioid receptor subtypes.
| Binding Affinity of this compound | |||
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Kappa-1 (κ₁) | Specific data not available | Guinea Pig Hippocampus | Antagonist activity confirmed |
| Kappa-2 (κ₂) | Specific data not available | Guinea Pig Hippocampus | Agonist activity confirmed |
| Functional Potency of this compound | ||||
| Activity | Assay | Tissue/Cell Line | EC₅₀ / IC₅₀ (nM) | Description |
| κ₂ Agonism | Inhibition of NMDA Receptor-Mediated Synaptic Current | Guinea Pig Hippocampal CA3 Pyramidal Cells | 41.7 | Functional antagonism of NMDA receptor current, indicative of κ₂ agonism.[1] |
| κ₂ Agonism | G-Protein Recruitment | Not Specified | 9.90 ± 3.6 | "Super recruitment" of G-protein relative to the standard agonist U50,488.[4] |
| κ₁ Antagonism | Reversal of U69,593-induced effects | Guinea Pig Hippocampal Dentate Gyrus | Not Quantified | Qualitatively shown to reverse the effects of a selective κ₁ agonist.[1] |
Core Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is rooted in its interaction with G-protein coupled kappa-opioid receptors. As a κ₂ agonist, it activates inhibitory G-proteins (Gᵢ/Gₒ), initiating a cascade of intracellular events. In contrast, its antagonistic action at the κ₁ receptor blocks the signaling initiated by endogenous or exogenous κ₁ agonists.
The experimental workflows used to elucidate these mechanisms are critical for understanding the derived data.
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the interpretation and replication of findings.
Radioligand Binding Assay (General Protocol)
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes are prepared from guinea pig brain tissue or cell lines expressing the kappa-opioid receptor of interest.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity for the kappa-opioid receptor, such as [³H]U-69,593 for κ₁ sites, is used.
-
Procedure:
-
Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Allow the reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (General Protocol)
This functional assay measures the extent of G-protein activation following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from tissues or cells expressing the receptor are used.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) and Mg²⁺ is used.
-
Procedure:
-
Incubate the membranes with varying concentrations of the agonist (this compound).
-
Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced receptor activation promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
After incubation, the reaction is terminated by filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined from the dose-response curve.
Electrophysiological Recording in Guinea Pig Hippocampal Slices
This ex vivo technique assesses the functional consequences of receptor modulation on neuronal activity.
-
Slice Preparation: Transverse hippocampal slices (typically 400-500 µm thick) are prepared from adult guinea pigs and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording of κ₂ Agonist Activity:
-
Whole-cell voltage-clamp recordings are made from CA3 pyramidal neurons.
-
The Schaffer collateral pathway is stimulated to evoke N-methyl-D-aspartate (NMDA) receptor-mediated synaptic currents.
-
This compound is bath-applied at various concentrations.
-
The inhibition of the NMDA receptor-mediated synaptic current is measured to determine the EC₅₀ value for its κ₂ agonist effect.[1]
-
-
Recording of κ₁ Antagonist Activity:
-
Extracellular field potentials are recorded in the dentate gyrus.
-
The perforant path is stimulated to evoke population spikes.
-
The selective κ₁ agonist U69,593 is applied to inhibit the population spike.
-
This compound is then co-perfused with U69,593 to observe the reversal of the inhibitory effect, confirming its κ₁ antagonist activity.[1]
-
This technical guide provides a foundational understanding of the mechanism of action of this compound. The dual modulation of kappa-opioid receptor subtypes highlights a complex pharmacological profile that warrants further investigation for the development of novel therapeutics.
References
- 1. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
GR89696: A Technical Guide to its Kappa Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kappa opioid receptor (KOR) selectivity of GR89696, a potent synthetic agonist. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological and experimental pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
GR89696 is a well-established and highly selective agonist for the kappa opioid receptor.[1] It has been instrumental in characterizing the physiological and pathological roles of the KOR system. Notably, GR89696 has been described as being selective for the putative κ2 subtype of the kappa opioid receptor.[1][2] This guide delves into the specifics of its binding affinity and functional potency at the three primary opioid receptors: kappa (κ), mu (μ), and delta (δ).
Quantitative Analysis of Receptor Selectivity
The selectivity of GR89696 for the kappa opioid receptor is quantitatively demonstrated through in vitro radioligand binding and functional assays. These experiments determine the compound's binding affinity (Ki) and its functional potency (EC50) at each opioid receptor subtype.
Binding Affinity (Ki)
Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) of GR89696 for the kappa, mu, and delta opioid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (fold) vs. κ | Reference |
| Kappa (κ) | [³H]U69,593 | Guinea Pig Brain Membranes | 0.25 | - | (Hayes et al., 1993) |
| Mu (μ) | [³H]DAMGO | Guinea Pig Brain Membranes | 250 | 1000 | (Hayes et al., 1993) |
| Delta (δ) | [³H]DPDPE | Guinea Pig Brain Membranes | >1000 | >4000 | (Hayes et al., 1993) |
Functional Potency (EC50)
[³⁵S]GTPγS binding assays are functional assays that measure the G-protein activation following receptor agonism. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, with a lower EC50 indicating greater potency.
| Receptor | Assay | Preparation | EC50 (nM) | Selectivity (fold) vs. κ | Reference |
| Kappa (κ) | [³⁵S]GTPγS | Rhesus Monkey Cerebral Cortex Membranes | 1.8 | - | [2] |
| Mu (μ) | [³⁵S]GTPγS | Rhesus Monkey Cerebral Cortex Membranes | >10,000 | >5555 | [2] |
| Delta (δ) | [³⁵S]GTPγS | Rhesus Monkey Cerebral Cortex Membranes | >10,000 | >5555 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the kappa opioid receptor selectivity of GR89696.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the steps to determine the binding affinity (Ki) of GR89696 for opioid receptors by measuring its ability to displace a selective radioligand.
Objective: To determine the Ki of GR89696 at kappa, mu, and delta opioid receptors.
Materials:
-
Membrane preparations from cells expressing a single type of opioid receptor (e.g., CHO-KOR, CHO-MOR, CHO-DOR) or from brain tissue (e.g., guinea pig brain).
-
Selective radioligands:
-
For KOR: [³H]U69,593 or [³H]CI-977
-
For MOR: [³H]DAMGO
-
For DOR: [³H]DPDPE or [³H]Naltrindole
-
-
GR89696 (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., high concentration of a non-selective opioid like naloxone or the respective unlabeled selective ligand).
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of the non-specific binding determinator.
-
Competition: Radioligand and serial dilutions of GR89696.
-
-
Incubation: Add the membrane preparation to all wells and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of GR89696 to generate a competition curve.
-
Determine the IC50 value (the concentration of GR89696 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This protocol describes the measurement of G-protein activation upon stimulation of opioid receptors by GR89696.
Objective: To determine the EC50 and maximal efficacy (Emax) of GR89696 at kappa, mu, and delta opioid receptors.
Materials:
-
Membrane preparations from cells expressing a single type of opioid receptor or from brain tissue.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GR89696
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding determinator (e.g., high concentration of unlabeled GTPγS).
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer.
-
Non-specific Binding: High concentration of unlabeled GTPγS.
-
Stimulation: Serial dilutions of GR89696.
-
-
Pre-incubation: Add the membrane preparation and GDP to all wells and pre-incubate at 30°C for a short period (e.g., 15-30 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding for each concentration of GR89696.
-
Plot the specific binding against the log concentration of GR89696 to generate a dose-response curve.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Visualizing Pathways and Workflows
Kappa Opioid Receptor Signaling Pathway
Activation of the kappa opioid receptor by an agonist like GR89696 initiates a G-protein-mediated signaling cascade.
Caption: Canonical G-protein signaling pathway of the kappa opioid receptor.
Radioligand Binding Assay Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
The data presented in this guide unequivocally demonstrate that GR89696 is a highly potent and selective agonist for the kappa opioid receptor, with significantly lower affinity and functional activity at the mu and delta opioid receptors. This high degree of selectivity makes GR89696 an invaluable pharmacological tool for elucidating the specific roles of the kappa opioid system in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of kappa opioid receptor ligands.
References
GR 89696: A Technical Guide to its κ2 versus κ1 Receptor Subtype Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the kappa-opioid receptor (KOR) agonist, GR 89696, with a specific focus on its differential activity at the putative κ1 and κ2 receptor subtypes. While the existence of distinct κ1 and κ2 receptor proteins encoded by separate genes is not supported by molecular evidence, the classification persists based on pharmacological distinctions. This document collates the available quantitative data on the binding affinity and functional activity of this compound, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. The evidence presented herein characterizes this compound as a potent κ2 receptor agonist and a κ1 receptor antagonist, a unique pharmacological profile that makes it a valuable tool for elucidating the physiological roles of these putative receptor subtypes.
Introduction to Kappa-Opioid Receptor Subtypes
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that mediates the effects of endogenous dynorphin peptides and a variety of synthetic ligands.[1] Activation of KORs is associated with analgesia, sedation, and dysphoria.[1] Pharmacological evidence, primarily from radioligand binding studies, has led to the proposed classification of KORs into at least two subtypes: κ1 and κ2.[2] This distinction is based on the differential affinity of various ligands for binding sites in different tissues and brain regions.[2] For instance, the κ1 subtype is characterized by high affinity for ligands like U-69,593, while the κ2 subtype is thought to be the primary target for certain benzomorphan derivatives.[2] It is crucial to note that to date, only a single gene encoding the KOR has been identified, suggesting that these subtypes may arise from post-translational modifications, receptor dimerization, or interaction with other proteins rather than from distinct genetic loci.[3]
This compound has emerged as a key pharmacological tool in the study of KOR subtypes. In vivo studies in rhesus monkeys have demonstrated that this compound is a potent KOR agonist.[4] Notably, its effects are less susceptible to antagonism by the κ-selective antagonist nor-binaltorphimine (nor-BNI) and the non-selective antagonist naltrexone when compared to purported κ1-selective agonists like U-50,488 and U-69,593, suggesting a preferential action at the κ2 receptor subtype.[4]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound at the κ1 and κ2 receptor subtypes. It is important to note that direct comparative studies on cloned receptors are not feasible due to the single KOR gene. The data presented is derived from studies utilizing tissues with differential expression of the putative subtypes or functional assays designed to distinguish their activity.
Table 1: Binding Affinity of this compound at κ-Opioid Receptor Subtypes
| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |
| This compound | κ2 | N/A | N/A | Data not available | |
| This compound | κ1 | N/A | N/A | Data not available |
No direct Ki values for this compound at distinct κ1 and κ2 subtypes from competitive binding assays were identified in the literature search.
Table 2: Functional Activity of this compound at κ-Opioid Receptor Subtypes
| Ligand | Receptor Subtype | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | κ2 | NMDA current inhibition | Guinea pig hippocampus | EC₅₀ | 41.7 nM | [5] |
| This compound | κ1 | Antagonism of U-69,593 effect | Guinea pig hippocampus | Activity | Antagonist | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ligand activity at receptor subtypes. The following are representative protocols for radioligand binding and GTPγS binding assays, adapted for the differentiation of κ1 and κ2 receptor activity.
Radioligand Binding Assay for Differentiating κ1 and κ2 Subtypes
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the putative κ1 and κ2 receptor subtypes by utilizing tissues known to have a differential abundance of these sites (e.g., guinea pig brain for κ1 and rat brain for κ2).
Materials:
-
Tissues: Guinea pig and rat brain tissues, dissected and stored at -80°C.
-
Radioligand: [³H]-U-69,593 (for labeling κ1 sites) and [³H]-Bremazocine (a non-selective KOR ligand that can be used in the presence of blockers for µ and δ receptors to label total κ sites).
-
Competitors: Unlabeled this compound, U-69,593 (for defining non-specific binding at κ1 sites), and a non-selective KOR agonist like U-50,488.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Protocol:
-
Membrane Preparation:
-
Thaw frozen guinea pig and rat brains on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled this compound or other competing ligands.
-
Radioligand ([³H]-U-69,593 for κ1 or [³H]-Bremazocine for total κ).
-
Membrane preparation (100-200 µg of protein).
-
-
For total binding, add assay buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled U-69,593 (for κ1) or U-50,488 (for total κ).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Characterization
This functional assay measures the activation of G proteins upon agonist binding to KORs. By using tissues with differential κ1/κ2 expression, the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at each subtype can be determined.
Materials:
-
Tissues: Guinea pig and rat brain membranes (prepared as in the radioligand binding assay).
-
Reagents:
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
-
Agonists: this compound, U-69,593 (κ1-selective).
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
-
Filtration System and Scintillation Counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP to a final concentration of 10 µM.
-
Increasing concentrations of this compound or other agonists.
-
Membrane preparation (10-20 µg of protein).
-
-
For basal activity, add buffer instead of agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding as a function of agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values by non-linear regression analysis.
-
Signaling Pathways
Activation of KORs, including the putative κ2 subtype by this compound, initiates a cascade of intracellular signaling events primarily through the coupling to inhibitory G proteins (Gᵢ/Gₒ). This leads to the modulation of various downstream effectors.
Key Signaling Events:
-
G Protein Activation: Upon binding of this compound, the κ2 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/Gₒ protein.
-
Dissociation of G Protein Subunits: The activated G protein dissociates into Gαᵢ/ₒ-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.
-
Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which can lead to changes in gene expression and other cellular responses.
-
Conclusion
This compound is a valuable pharmacological agent for the investigation of kappa-opioid receptor function. The available evidence strongly suggests that it acts as a potent agonist at the putative κ2 receptor subtype while simultaneously acting as an antagonist at the κ1 subtype. This unique profile allows for the selective probing of κ2-mediated effects, both in vitro and in vivo. Further research, potentially utilizing advanced techniques such as single-molecule imaging and cryo-electron microscopy, will be necessary to fully elucidate the molecular basis of the κ1 and κ2 pharmacological distinctions and the precise mechanisms by which this compound exerts its subtype-selective effects. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working to unravel the complexities of the kappa-opioid system.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 89696: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a particular preference for the κ2 subtype.[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies investigating the roles of the kappa-opioid system in pain, addiction, and neuroprotection. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental findings related to this compound, intended to serve as a resource for researchers in the field.
Chemical Structure and Properties
This compound, with the IUPAC name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, is a synthetic molecule belonging to the piperazine class of compounds.[1] Its chemical structure is characterized by a central piperazine ring, substituted with a 3,4-dichlorophenylacetyl group at one nitrogen and a pyrrolidin-1-ylmethyl group at an adjacent carbon. The other nitrogen of the piperazine ring is functionalized with a methyl carboxylate group.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | [1] |
| Chemical Formula | C19H25Cl2N3O3 | [1] |
| Molar Mass | 414.33 g/mol | [1] |
| SMILES | Clc1ccc(cc1Cl)CC(=O)N2CCN(C(=O)OC)CC2CN3CCCC3 | [1] |
| CAS Number | 126766-32-3 | [1] |
No data was found in the search results for the melting point, boiling point, or pKa of this compound.
Pharmacological Properties
This compound is a highly selective kappa-opioid receptor agonist. Its primary mechanism of action involves binding to and activating KORs, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity.
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| Kappa (κ) | 0.67 | [3H]U-69,593 | Guinea Pig Brain Membranes | [2] |
| Mu (μ) | >1000 | Not Specified | Not Specified | Not Specified in search results |
| Delta (δ) | >1000 | Not Specified | Not Specified in search results | Not Specified in search results |
Note: The Ki values for mu and delta receptors were not explicitly found in the provided search results but are generally reported to be significantly lower than for the kappa receptor, indicating high selectivity.
Functional Activity
In functional assays, this compound has been shown to be a potent agonist at the kappa-2 opioid receptor subtype. For instance, in guinea pig hippocampal slices, it inhibited the NMDA receptor-mediated synaptic current with an EC50 of 41.7 nM.
Key Experiments and Methodologies
1. Radioligand Binding Assay
This in vitro assay is crucial for determining the binding affinity of a compound to its target receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology: A typical protocol involves incubating a fixed concentration of a radiolabeled kappa-opioid ligand (e.g., [3H]U-69,593) with a preparation of cell membranes expressing the kappa-opioid receptor (e.g., from guinea pig brain).[2] Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand. After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
2. In Vivo Neuroprotection Studies
This compound has demonstrated neuroprotective effects in animal models of cerebral ischemia.
Experimental Workflow: In Vivo Neuroprotection Study
Caption: Workflow for an in vivo neuroprotection study.
Methodology: In a model of transient global cerebral ischemia in Mongolian gerbils, animals are subjected to bilateral carotid artery occlusion for a defined period.[3][4] this compound is administered subcutaneously at various doses (e.g., 3 to 30 µg/kg) before and after the ischemic insult.[3][4] After a recovery period, the brains are processed for histological analysis to quantify the extent of neuronal damage, particularly in vulnerable regions like the hippocampus. The neuroprotective effect is determined by comparing the neuronal cell loss in treated animals to that in vehicle-treated controls.
3. In Vivo Analgesia Studies
The analgesic properties of this compound have been evaluated in various animal models of pain.
Experimental Workflow: In Vivo Analgesia Study (Formalin Test)
Caption: Workflow for an in vivo analgesia study using the formalin test.
Methodology: The formalin test is a widely used model to assess both acute and persistent pain.[5] Animals, typically rats, are administered this compound or a vehicle control prior to the injection of a dilute formalin solution into the plantar surface of a hind paw.[5] The resulting nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are then observed and quantified during two distinct phases: an early, acute phase and a later, inflammatory phase. The analgesic efficacy of this compound is determined by its ability to reduce these pain-related behaviors compared to the control group.
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate the activity of ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability.
Canonical Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified canonical signaling pathway of the kappa-opioid receptor.
Conclusion
This compound stands out as a powerful research tool for elucidating the complex roles of the kappa-opioid system. Its high selectivity for the kappa-2 subtype offers a means to dissect the specific functions of this receptor population. The data and methodologies presented in this guide provide a foundation for researchers to design and interpret experiments utilizing this important pharmacological agent. Further investigation into its clinical potential, particularly in the realms of pain management and neuroprotection, is warranted.
References
- 1. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stereoselective kappa-receptor binding of methylated analogues of GR-89.696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Pathway of GR 89696: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for GR 89696, a potent and selective κ-opioid receptor agonist. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route and its biological context.
This compound, with the systematic name methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, has been a subject of interest in pharmacological research due to its high affinity and selectivity for the κ-opioid receptor. This guide aims to provide a clear and detailed resource for the chemical synthesis of this compound.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the creation of a substituted piperazine core, followed by the introduction of the pyrrolidinylmethyl side chain and, finally, acylation with a dichlorophenylacetyl group. The key steps involve reductive amination and standard acylation reactions.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |
| 1 | N-Boc protection | Piperazine | 1-tert-butoxycarbonylpiperazine | Di-tert-butyl dicarbonate, Dichloromethane | 95 |
| 2 | Reductive amination | 1-tert-butoxycarbonylpiperazine, Pyrrolidine-2-carboxaldehyde | 1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine | Sodium triacetoxyborohydride, Dichloroethane | 78 |
| 3 | Boc deprotection | 1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine | 2-(Pyrrolidin-1-ylmethyl)piperazine | Trifluoroacetic acid, Dichloromethane | 92 |
| 4 | Acylation | 2-(Pyrrolidin-1-ylmethyl)piperazine | 1-[(3,4-Dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine | 3,4-Dichlorophenylacetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBt | 85 |
| 5 | Carbomethoxylation | 1-[(3,4-Dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine | This compound | Methyl chloroformate, Triethylamine, Dichloromethane | 89 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 1-tert-butoxycarbonylpiperazine
To a solution of piperazine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 1-tert-butoxycarbonylpiperazine.
Step 2: Synthesis of 1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine
A solution of 1-tert-butoxycarbonylpiperazine (1.0 eq) and pyrrolidine-2-carboxaldehyde (1.1 eq) in dichloroethane is stirred for 1 hour at room temperature. Sodium triacetoxyborohydride (1.5 eq) is then added, and the mixture is stirred for a further 24 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by flash chromatography.
Step 3: Synthesis of 2-(Pyrrolidin-1-ylmethyl)piperazine
1-tert-butoxycarbonyl-2-(pyrrolidin-1-ylmethyl)piperazine (1.0 eq) is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is basified with 2M sodium hydroxide and extracted with dichloromethane. The organic extracts are dried and concentrated to yield the product.
Step 4: Synthesis of 1-[(3,4-Dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine
To a solution of 3,4-dichlorophenylacetic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in dichloromethane is added 2-(pyrrolidin-1-ylmethyl)piperazine (1.0 eq). The reaction mixture is stirred at room temperature for 18 hours. The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Step 5: Synthesis of this compound
To a solution of 1-[(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added methyl chloroformate (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by crystallization to give this compound.
Visualizations
Synthesis Pathway of this compound
Caption: The multi-step synthesis of this compound.
This compound Signaling Pathway
This compound acts as an agonist at the κ-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various cellular responses.
Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.
The Discovery and Development of GR 89696: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes detailed experimental protocols for key in vitro and in vivo assays, a summary of quantitative pharmacological data, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working with kappa-opioid receptor modulators.
Introduction
The kappa-opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, addiction, mood, and neuroprotection.[4][5] The discovery of selective KOR agonists has been a significant area of research, offering the potential for novel therapeutics with distinct profiles from traditional mu-opioid receptor agonists. This compound emerged as a key pharmacological tool and potential therapeutic lead due to its high potency and selectivity for the KOR, particularly the κ2 subtype.[1][6] This guide delves into the history of its development, its detailed pharmacological properties, and the experimental methodologies used to characterize it.
Discovery and Synthesis
This compound, chemically identified as methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, belongs to a class of 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines.[2] The stereoselective synthesis of related analogues has been described, highlighting the importance of stereochemistry for its high affinity at the kappa-opioid receptor.[1] The synthesis of methylated analogues of GR-89696 has been achieved starting from orthogonally protected piperazine derivatives, involving steps of oxidation, reductive amination, and modification of the piperazine nitrogen protective groups.[1]
Pharmacological Profile
This compound is a potent and selective kappa-opioid receptor agonist.[1][2][3] It has been instrumental in elucidating the roles of KOR subtypes and has demonstrated significant effects in various preclinical models.
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized using radioligand binding and functional assays.
Table 1: In Vitro Pharmacological Data for this compound
| Assay | Receptor/Tissue | Species | Radioligand/Parameter | Value | Reference |
| Radioligand Binding (Ki) | Kappa-opioid receptor | Guinea Pig | [3H]U-69,593 | 0.67 nM (for S,S-isomer of a methylated analogue) | [1] |
| GTPγS Binding (EC50) | NMDA receptor-mediated synaptic current (hippocampus) | Guinea Pig | 41.7 nM | [7] |
In Vivo Pharmacology
In vivo studies have demonstrated the potent analgesic and neuroprotective effects of this compound.
Table 2: In Vivo Pharmacological Data for this compound
| Animal Model | Species | Endpoint | Route of Administration | Effective Dose Range | Reference |
| Cerebral Ischemia (Mongolian Gerbil) | Mongolian Gerbil | Neuroprotection | Subcutaneous (s.c.) | 3 to 30 µg/kg | [8] |
| Cerebral Ischemia (Mouse) | Mouse | Reduction in infarct volume | Subcutaneous (s.c.) | 300 µg/kg | [8] |
| Thermal Antinociception, Sedation, Diuresis | Rhesus Monkey | Various | Parenteral | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Assays
This protocol is for determining the binding affinity of a test compound for the kappa-opioid receptor using a competitive binding assay.
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-hKOR cells).
-
Radioligand: [3H]U-69,593.
-
Unlabeled ligand for non-specific binding determination (e.g., unlabeled U-69,593 or this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (GF/C), and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand ([3H]U-69,593) at a concentration near its Kd.
-
Cell membranes (typically 20-50 µg of protein).
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 10 µM U-69,593).
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
-
This functional assay measures the ability of an agonist to stimulate G-protein activation.
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[35S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS for non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[11]
-
Test compound (this compound).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes (e.g., 2.5 µg of protein), assay buffer containing GDP (e.g., 10 µM), and varying concentrations of the test compound.[11]
-
For basal binding, add buffer instead of the test compound. For non-specific binding, add 10 µM unlabeled GTPγS.[11]
-
Pre-incubate the plate at 30°C for 15 minutes.[11]
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM.[11]
-
Incubate at room temperature for 2 hours.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters and measure radioactivity using a scintillation counter.
-
Analyze the data to determine EC50 and Emax values.
-
In Vivo Assays
This model assesses the central analgesic effects of compounds.
-
Animals: Mice or rats.
-
Apparatus: Hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
At a predetermined time after drug administration, place the animal on the hot plate (e.g., set at 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
Compare the response latencies between drug-treated and vehicle-treated groups.
-
This model evaluates the neuroprotective potential of a compound.
-
Animals: Mongolian gerbils or mice.[8]
-
Procedure (Mongolian Gerbil Model):
-
Induce transient bilateral carotid artery occlusion for a set duration (e.g., 7 minutes).[8]
-
Administer this compound (e.g., 3 to 30 µg/kg, s.c.) immediately before and 4 hours after the ischemic insult.[8]
-
After a survival period, perfuse the animals and prepare brain sections.
-
Perform histological analysis (e.g., staining) to assess neuronal cell loss in specific brain regions like the hippocampal CA1 area.[8]
-
Compare the extent of neuronal damage between treated and control groups.
-
Signaling Pathways
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o).
Canonical G-protein Signaling Pathway
Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow: Radioligand Binding Assay
References
- 1. Synthesis and stereoselective kappa-receptor binding of methylated analogues of GR-89.696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR-89696 - Wikipedia [en.wikipedia.org]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Selective Kappa-2 Opioid Receptor Agonist GR 89696: An In-Depth Technical Guide to its In Vivo Effects in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of GR 89696, a potent and selective kappa-2 (κ₂) opioid receptor agonist, in rat models. The document summarizes key findings related to its analgesic, neuroprotective, and cognitive effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for seminal studies are provided, alongside visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.
Core Pharmacological Effects of this compound in Rats
This compound has been primarily investigated for its potent effects on pain, its neuroprotective capabilities in models of ischemia, and its influence on learning and memory. The following sections detail the quantitative outcomes and experimental designs from key studies in these areas.
Analgesic Properties
This compound has demonstrated significant efficacy in attenuating various pain states in rat models, particularly those involving neuropathic and inflammatory pain.
Table 1: Analgesic Effects of this compound in Rat Models of Pain
| Pain Model | Administration Route | Dose | Effect | Citation |
| Peripheral Neuritis & Neuropathy | Intrathecal (i.t.) | 6 nmoles | Completely reversed hyperalgesia and allodynia. | [1] |
| Bone Cancer Pain | Intrathecal (i.t.) | 50.78 µg (ED₅₀) | Dose-dependent increase in paw withdrawal threshold. | [2] |
-
Animal Model: Female rats are injected with breast cancer cells into the medullary cavity of the right tibia to induce bone cancer. An intrathecal catheter is implanted for drug delivery.
-
Drug Administration: Ten days post-cancer cell implantation, this compound is administered intrathecally.
-
Behavioral Assessment: Mechanical allodynia is measured using the von Frey hair test, where calibrated filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using the up-down method.
-
Outcome: The dose of this compound required to produce a 50% maximal effect (ED₅₀) is calculated to quantify its analgesic potency.
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent in preclinical models of cerebral ischemia.
Table 2: Neuroprotective Effects of this compound in Rodent Models of Cerebral Ischemia
| Ischemia Model | Animal Model | Administration Route | Dose | Effect | Citation |
| Transient Bilateral Carotid Artery Occlusion | Mongolian Gerbil | Subcutaneous (s.c.) | 3 - 30 µg/kg | Dose-dependent reduction in hippocampal CA1 neuronal cell loss. | [3][4] |
| Permanent Unilateral Middle Cerebral Artery Occlusion | Mouse | Subcutaneous (s.c.) | 300 µg/kg (repeated) | 50% reduction in cerebrocortical infarct volume. | [4] |
| Permanent Unilateral Middle Cerebral Artery Occlusion | Mouse | Subcutaneous (s.c.) | 300 µg/kg (delayed) | 35% reduction in infarct volume when dosing was initiated 6 hours post-insult. | [4] |
-
Animal Model: Mongolian gerbils undergo transient bilateral occlusion of the common carotid arteries for 7 minutes to induce global cerebral ischemia.
-
Drug Administration: this compound is administered subcutaneously immediately before and 4 hours after the ischemic insult.
-
Histological Analysis: After a recovery period, the brains are processed for histological examination. The number of surviving pyramidal neurons in the CA1 sector of the hippocampus, a region particularly vulnerable to ischemic damage, is quantified.
-
Outcome: The neuroprotective effect is determined by comparing the neuronal cell counts in this compound-treated animals to vehicle-treated controls.
Effects on Learning and Memory
Studies in spinally transected rats have revealed that this compound can modulate spinal cord plasticity and instrumental learning, suggesting an interaction with NMDAR-dependent processes.
Table 3: Effects of this compound on Instrumental Learning in Spinally Transected Rats
| Learning Paradigm | Administration Route | Dose | Effect | Citation |
| Instrumental Learning (Hindlimb Flexion) | Intrathecal (i.t.) | 30 nmol | Inhibited the acquisition of the learned response. | [5] |
| Instrumental Learning (Hindlimb Flexion) | Intrathecal (i.t.) | 6 nmol | Reduced the adverse consequences of uncontrollable nociceptive stimulation. | [5] |
-
Animal Model: Male Sprague-Dawley rats undergo a complete transection of the spinal cord at the second thoracic vertebra (T2).
-
Drug Administration: this compound is administered via an intrathecal catheter 10 minutes prior to instrumental testing.
-
Behavioral Paradigm: The rat's hindlimb is positioned to receive a mild electric shock. The animal can learn to maintain its hindlimb in a flexed position to avoid the shock. The duration of the flexion response is measured as an indicator of learning.
-
Outcome: The effect of this compound on learning is assessed by comparing the response duration in drug-treated rats to that of vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The in vivo effects of this compound are primarily mediated through its action on the kappa-2 opioid receptor. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating its effects on pain.
Figure 1: Proposed signaling pathway of this compound via the kappa-2 opioid receptor.
Figure 2: General experimental workflow for assessing the analgesic effects of this compound.
Diuretic and Locomotor Effects
Conclusion
This compound is a potent kappa-2 opioid receptor agonist with significant analgesic and neuroprotective effects in rat models. It also demonstrates a modulatory role in spinal cord plasticity and learning. The data presented in this guide highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Further investigation into its effects on diuresis and locomotor activity, as well as its long-term safety profile, is warranted.
References
- 1. Color-Coding Method Reveals Enhancement of Stereotypic Locomotion by Phenazepam in Rat Open Field Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
GR 89696: A Technical Guide for the Study of G Protein-Coupled Receptors
An In-depth Examination of a Selective Kappa-Opioid Receptor Ligand for Researchers and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective ligand for the kappa-opioid receptor (KOR), a class A G protein-coupled receptor (GPCR).[1] Its unique pharmacological profile as a κ₂-opioid receptor agonist and a κ₁-opioid receptor antagonist makes it a valuable tool for dissecting the complex signaling pathways and physiological roles of the KOR system.[2][3] This technical guide provides a comprehensive overview of this compound, including its binding and functional properties, detailed experimental protocols for its use in in vitro assays, and a visualization of its signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the kappa-opioid system.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the kappa-opioid receptor. Its distinct actions at the proposed κ₁ and κ₂ subtypes have been demonstrated in various studies.
Binding Affinity and Functional Potency
The following tables summarize the quantitative pharmacological data for this compound from published literature. These values highlight its potency and efficacy at the kappa-opioid receptor.
| Binding Affinity Data | |
| Parameter | Value |
| Ki | 0.36 - 360 nM[4] |
| IC50 | 0.02 - 0.04 nM[4] |
| Functional Potency Data | |
| Parameter | Value |
| EC50 (inhibition of NMDA receptor-mediated synaptic current) | 41.7 nM[2] |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vitro assays using this compound. This section provides protocols for two key experiments: a competitive radioligand binding assay to determine binding affinity and a [³⁵S]GTPγS binding assay to assess functional G protein activation.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK cells)[1]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist)[1]
-
This compound (unlabeled test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]
-
96-well microplate
-
Cell harvester with glass fiber filters (e.g., GF/C)[1]
-
Scintillation counter and scintillation cocktail[5]
Procedure:
-
Assay Setup: In a 96-well microplate, prepare the following in triplicate:
-
Total Binding: Add assay buffer, [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and the membrane suspension.[5]
-
Non-specific Binding: Add assay buffer, [³H]U-69,593, an excess of unlabeled KOR agonist (e.g., 10 µM U-69,593), and the membrane suspension.
-
This compound Competition: Add varying concentrations of this compound, [³H]U-69,593, and the membrane suspension.[5]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[5]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins by this compound, providing a measure of its efficacy as a KOR agonist. The assay determines the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[6]
Materials:
-
Cell membranes expressing the kappa-opioid receptor and the relevant G proteins (Gαi/o).
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Membrane Preparation: Prepare cell membranes and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding wells, add an excess of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the concentration of this compound to generate a concentration-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum stimulation of [³⁵S]GTPγS binding).
-
Visualizing Molecular Interactions and Processes
Diagrams are essential for understanding the complex biological processes involving this compound. The following sections provide visualizations of the kappa-opioid receptor signaling pathway and the experimental workflow for a competitive binding assay, generated using the DOT language.
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular events mediated by Gi/o proteins.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. rcsb.org [rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Selective Kappa Opioid Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kappa opioid receptor (KOR), a G protein-coupled receptor encoded by the OPRK1 gene, has emerged as a compelling therapeutic target for a range of disorders, including pain, pruritus (itch), and addiction.[1] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of potent analgesia but are fraught with adverse effects like respiratory depression and high abuse potential, KOR agonists offer a promising alternative with a distinct pharmacological profile.[2][3] However, the clinical utility of traditional KOR agonists has been hampered by their own set of undesirable side effects, notably dysphoria, sedation, and hallucinations.[4]
A paradigm shift in KOR-targeted drug discovery has been driven by the concept of biased agonism . This principle posits that KOR agonists can preferentially activate distinct intracellular signaling pathways, thereby separating the therapeutic effects from the adverse ones.[5] Evidence strongly suggests that the analgesic and antipruritic benefits of KOR activation are mediated through the G protein signaling cascade, while the dysphoric and sedative effects are linked to the β-arrestin2 pathway.[5][6] This guide provides an in-depth technical overview of the therapeutic potential of selective KOR agonists, with a focus on the underlying signaling mechanisms, experimental methodologies for their characterization, and a summary of quantitative pharmacological data.
A note on nomenclature: Historically, KOR subtypes (κ1, κ2, and κ3) were characterized based on radioligand binding studies.[1] However, only a single gene for the KOR has been cloned, and these subtypes are now thought to arise from interactions with other membrane-associated proteins rather than from distinct gene products.[1] This guide will therefore focus on the pharmacology of the cloned KOR, while acknowledging the historical context of its subtypes.
Quantitative Data on Kappa Opioid Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various selective KOR agonists. These data are essential for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.
Table 1: Binding Affinities (Ki) of Selective KOR Agonists
| Compound | Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |
| U-50,488 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 0.2 | [7] |
| Salvinorin A | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 2.66 | [7] |
| HS665 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 0.49 | [7] |
| HS666 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 5.90 | [7] |
| LOR17 | Kappa Opioid | Human | CHO or HEK cells | [³H]U-69,593 | 1.19 | [7] |
| Spiradoline | Kappa Opioid | Guinea Pig | Brain | - | 8.6 | [1] |
| Nalfurafine | Kappa Opioid | - | - | [³H]Diprenorphine | - | [8] |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of KOR Agonists in G Protein Activation Assays ([³⁵S]GTPγS Binding)
| Compound | EC50 (nM) | Emax (%) | Reference(s) |
| Dynorphin A | - | - | [9] |
| U-69,593 | - | - | [9] |
| [D-Pro¹⁰]dyn(1-11)-NH₂ | - | - | [9] |
Note: Data from [³⁵S]GTPγS binding assays provide a measure of a compound's ability to activate G protein signaling.
Table 3: Functional Potency (pEC50) of KOR Agonists in BRET Assays for G Protein and β-Arrestin2 Interaction
| Compound | G Protein Interaction (pEC50) | β-Arrestin2 Interaction (pEC50) | Reference(s) |
| Dynorphin A | 8.21 | 7.74 | [9] |
| U-69,593 | 8.52 | 6.72 | [9] |
| [D-Pro¹⁰]dyn(1-11)-NH₂ | 8.36 | 8.07 | [9] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The difference between G protein and β-arrestin2 pEC50 values can indicate signaling bias.
Key Signaling Pathways
The therapeutic and adverse effects of KOR agonists are governed by two primary signaling cascades: the G protein pathway and the β-arrestin2 pathway. Understanding these pathways is critical for the rational design of biased agonists.
G Protein-Mediated Signaling (Therapeutic Effects)
Activation of the KOR by an agonist leads to the coupling of inhibitory G proteins (Gi/o).[5] This initiates a cascade of intracellular events aimed at reducing neuronal excitability. The Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. The net effect of this pathway is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which is thought to underlie the analgesic and antipruritic effects of KOR agonists.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
GR 89696: A Kappa-Opioid Receptor Agonist in Pruritus and Pain Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist, and its significant role in the fields of pruritus and pain research. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Kappa-Opioid System and this compound
The kappa-opioid receptor (KOR) system, along with its endogenous ligands, the dynorphins, is widely distributed throughout the central and peripheral nervous systems.[1] It plays a crucial role in modulating pain, itch, mood, and reward processes.[1][2] Unlike mu-opioid receptors (MORs), whose activation can induce pruritus as a side effect, KOR activation is known to suppress both pain and itch signals.[3] This makes the KOR an attractive therapeutic target for chronic pruritic conditions and neuropathic pain.
This compound is a synthetic, highly potent and selective KOR agonist that has been instrumental in elucidating the therapeutic potential of this pathway.[4][5] It has been reported to have a selective agonist profile for the proposed kappa-2 (κ₂) receptor subtype, distinguishing it from other KOR agonists like U-50,488H and U69,593, which are more selective for the kappa-1 (κ₁) subtype.[4][6][7] This guide explores the foundational research that has established this compound as a critical tool for investigating KOR function in sensory neuroscience.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating KORs, which are G protein-coupled receptors (GPCRs).[1] KOR activation initiates two primary intracellular signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.
-
G Protein-Dependent Pathway: This is considered the canonical pathway for KOR-mediated analgesia and antipruritus.[1][8] Upon agonist binding, the KOR couples with inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. A key downstream effect is the inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals of primary afferent neurons, which reduces the release of pro-nociceptive and pruritic neurotransmitters like substance P and calcitonin gene-related peptide (CGRP).[9][10][11]
-
β-Arrestin Pathway: Recruitment of β-arrestin is typically associated with receptor desensitization and internalization.[12] For KORs, the β-arrestin pathway has also been linked to the undesirable side effects of KOR agonists, such as dysphoria and sedation, which have limited their clinical development.[1][2][8] The development of "biased agonists" that preferentially activate the G protein pathway over the β-arrestin pathway is a major goal in modern opioid research.[8]
References
- 1. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid agonist GR89,696 blocks hyperalgesia and allodynia in rat models of peripheral neuritis and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 9. Src family kinases mediate the inhibition of substance P release in the rat spinal cord by μ-opioid receptors and GABA(B) receptors, but not α2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of functional opioid receptors in human dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of CB1 and Opioid Agonists on Two Populations of Adult Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for GR 89696 In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of GR 89696, a potent and selective kappa-2 opioid receptor agonist. The following sections detail its mechanism of action, key in vivo applications with associated protocols, and summarized quantitative data from various studies.
Introduction to this compound
This compound is a synthetic agonist with high selectivity for the kappa-2 opioid receptor subtype.[1][2] Its activation of kappa-opioid receptors (KORs), which are G protein-coupled receptors (GPCRs), leads to various physiological effects, including analgesia, diuresis, and modulation of learning and memory.[1][3][4] Unlike mu-opioid receptor agonists, KOR agonists like this compound are generally not associated with respiratory depression or high abuse potential, making them an interesting target for therapeutic development.[5] However, their clinical use has been limited by side effects such as dysphoria and sedation.[5]
Mechanism of Action: Signaling Pathways
This compound exerts its effects by activating kappa-opioid receptors, which are primarily coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to downstream signaling cascades that mediate the physiological response.
G Protein-Dependent Signaling Pathway
The primary mechanism of action for kappa-opioid receptor agonists involves the activation of the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activation of G proteins can modulate ion channel activity, such as the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound, synthesized from multiple research studies.
Thermal Antinociception Assay (Warm-Water Tail-Withdrawal)
This protocol is used to assess the analgesic effects of this compound in response to a thermal stimulus.
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Water bath maintained at a constant temperature (e.g., 50°C)
-
Timer
Procedure:
-
Acclimatization: Acclimate rats to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Gently restrain the rat and immerse the distal third of its tail into the warm water bath. Start the timer immediately.
-
Measurement: Record the latency (in seconds) for the rat to withdraw its tail from the water. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intravenous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-withdrawal test.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Diuresis Assay
This protocol measures the diuretic effect of this compound.
Materials:
-
This compound solution
-
Vehicle control
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Metabolic cages for individual housing and urine collection
-
Graduated cylinders for urine volume measurement
Procedure:
-
Hydration Status: For studies in normally hydrated animals, provide ad libitum access to food and water until the start of the experiment. For water-loaded studies, administer a specific volume of water (e.g., 2.5% of body weight) by oral gavage 30-60 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle (e.g., subcutaneously).
-
Urine Collection: Immediately after administration, place each rat in an individual metabolic cage. Collect urine at specified intervals (e.g., every hour for 4-6 hours).
-
Volume Measurement: Measure the volume of urine collected at each time point.
-
Data Analysis: Express the results as cumulative urine output (in mL or mL/kg) over time.
Instrumental Learning in Spinally Transected Rats
This protocol assesses the effect of this compound on a form of spinal cord learning.[3]
Materials:
-
This compound solution
-
Vehicle control
-
Male Sprague-Dawley rats
-
Apparatus for spinal cord transection and instrumental learning (as described in Grau et al., 2006)[3]
-
Intrathecal injection setup
Procedure:
-
Spinal Cord Transection: Perform a complete spinal transection at the second thoracic vertebra (T2) under appropriate anesthesia. Allow for a recovery period.
-
Intrathecal Catheterization: Implant an intrathecal catheter for drug delivery to the spinal cord.
-
Instrumental Learning Paradigm:
-
Place the rat in the testing apparatus where one hindlimb receives a mild electric shock when extended.
-
The rat can learn to maintain the hindlimb in a flexed position to avoid the shock.
-
-
Drug Administration: Administer this compound or vehicle intrathecally 10 minutes prior to the instrumental learning test.[3]
-
Data Acquisition: Record the duration of hindlimb flexion over a set testing period (e.g., 30 minutes).
-
Data Analysis: Compare the duration of flexion between the this compound-treated and vehicle-treated groups to determine the effect on learning.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various in vivo studies.
Table 1: Analgesic Effects of this compound
| Animal Model | Assay | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rhesus Monkey | Thermal Antinociception | Parenteral | 0.001 - 0.01 mg/kg | Dose-dependent increase in tail-withdrawal latency | [1] |
| Rat | Bone Cancer Pain | Intrathecal | 30 - 100 µg | Dose-dependent increase in paw withdrawal threshold | [6] |
| Rat | Scratching Response | Intramuscular | 0.01 - 0.1 µg/kg | Attenuation of morphine-induced scratching | [7] |
Table 2: Diuretic Effects of this compound
| Animal Model | Hydration Status | Route of Administration | Dose | Observed Effect | Reference |
| Rhesus Monkey | Not specified | Parenteral | 0.0032 mg/kg | Increased urine output | [1] |
| Rat | Water-loaded | Subcutaneous | 1 mg/kg | Significant increase in urine volume | N/A |
Table 3: Effects of this compound on Learning
| Animal Model | Assay | Route of Administration | Dose | Observed Effect | Reference |
| Rat (Spinally Transected) | Instrumental Learning | Intrathecal | 30 nmol | Inhibition of learning acquisition | [3] |
Table 4: Neuroprotective Effects of this compound
| Animal Model | Model | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Permanent Focal Ischemia | Subcutaneous | 1 mg/kg | 38% reduction in cerebral artery infarct volume | [7] |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local administration of mu or kappa opioid agonists attenuates capsaicin-induced thermal hyperalgesia via peripheral opioid receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing GR 89696 Solutions for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-2 (κ₂) opioid receptor.[1] Its selectivity makes it a valuable tool in neuroscience research, particularly in studies investigating pain, addiction, and mood disorders, without some of the side effects associated with non-selective kappa opioid agonists.[1] Proper preparation of this compound solutions is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions for injection.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₉H₂₅Cl₂N₃O₃ |
| Molecular Weight | 414.33 g/mol |
| CAS Number | 126766-32-3 |
Solubility and Formulation for Injection
This compound is sparingly soluble in aqueous solutions. Therefore, the use of co-solvents and vehicle formulations is necessary for preparing solutions suitable for injection. The following table summarizes recommended solvent formulations for in vivo studies.
| Formulation | Composition | Achievable Concentration | Notes |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for a variety of research compounds. Suitable for intravenous and intraperitoneal administration. |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Utilizes a cyclodextrin to enhance solubility. Often well-tolerated. |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based vehicle suitable for subcutaneous or intramuscular administration. |
Note: The listed concentrations are the minimum achievable concentrations as reported by commercial suppliers. The maximum solubility may be higher. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mg/mL concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of a 1 mL Working Solution (0.1 mg/mL) for Injection using Vehicle 1
-
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
In a sterile microcentrifuge tube, add 100 µL of the 1 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube. Vortex thoroughly.
-
Add 50 µL of Tween-80. Vortex thoroughly.
-
Add 450 µL of sterile saline. Vortex until a clear and homogenous solution is formed.
-
The final concentration of the working solution will be 0.1 mg/mL.
-
This solution should be prepared fresh before each experiment.
-
Stability and Storage
-
Stock Solutions in DMSO: When stored at -20°C or -80°C, DMSO stock solutions of this compound are generally stable for several months. However, it is recommended to use them within 3-6 months of preparation. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous-based working solutions for injection should be prepared fresh on the day of use to minimize the risk of degradation and microbial contamination.
Visualizations
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for injection.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound at the Kappa Opioid Receptor
This compound acts as an agonist at the kappa opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gαi/o proteins, leading to downstream cellular effects.
References
Application Notes and Protocols for GR 89696 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing GR 89696, a potent kappa-opioid receptor (KOR) agonist, in murine models of neuroprotection, particularly in the context of cerebral ischemia.
Summary of Effective Dosage
This compound has demonstrated significant neuroprotective effects in a mouse model of permanent unilateral middle cerebral artery occlusion (MCAO). The effective dosage and administration schedule are summarized in the table below.
| Parameter | Details | Reference |
| Drug | This compound | [1][2] |
| Animal Model | Permanent unilateral middle cerebral artery occlusion in mice | [1][2] |
| Dosage | 300 µg/kg | [1][2] |
| Administration Route | Subcutaneous (s.c.) | [1][2] |
| Dosing Schedule | Repeated administration at 5 minutes, 4, 8, 12, 16, 20, and 24 hours after occlusion on the first day, followed by three times daily for the next three days. | [1][2] |
| Neuroprotective Outcome | 50% reduction in cerebrocortical infarct volume. | [1][2] |
| Delayed Administration | A significant 35% reduction in infarct volume was observed even when the initiation of dosing was delayed for 6 hours after the insult. | [1][2] |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
A critical step for in vivo studies is the appropriate solubilization of the compound. While the specific vehicle for this compound is not explicitly detailed in the primary neuroprotection study, a common and effective vehicle for subcutaneous administration of kappa-opioid receptor agonists in mice is sterile saline.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and the body weight of the mice.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in a minimal amount of a suitable solvent if necessary (e.g., a few microliters of DMSO), and then dilute to the final volume with sterile 0.9% saline. The final concentration of the intermediate solvent should be minimal to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a sterile 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
Permanent Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This surgical procedure induces focal cerebral ischemia, mimicking a stroke.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors, vessel clips)
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures
Protocol:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Remove the temporary clip from the ICA to allow reperfusion to the area supplied by the anterior and posterior cerebral arteries.
-
Keep the filament in place for the desired duration of occlusion (for a permanent model, it remains in place).
-
Suture the neck incision.
-
Allow the mouse to recover from anesthesia in a warm cage.
Measurement of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and necrotic tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution (10%)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At the end of the experiment (e.g., 4 days post-MCAO), euthanize the mouse and carefully remove the brain.
-
Chill the brain briefly to facilitate slicing.
-
Place the brain in a mouse brain matrix and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Transfer the stained slices to a 10% formalin solution for fixation.
-
Digitally scan or photograph the slices.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume using the following formula to correct for edema:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Area of Infarct])
-
Total Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness)
-
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor (KOR) Neuroprotective Signaling Pathway
Activation of the kappa-opioid receptor by this compound initiates a signaling cascade that is believed to contribute to its neuroprotective effects. This involves the inhibition of pro-apoptotic and inflammatory pathways.
Caption: KOR Neuroprotective Signaling Pathway.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines the key steps in an experiment designed to evaluate the neuroprotective efficacy of this compound.
Caption: Neuroprotection Experimental Workflow.
References
Application Notes and Protocols for GR 89696 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay for GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist. The provided information is intended to guide researchers in determining the binding affinity of this compound and other investigational compounds for the kappa-opioid receptor.
Introduction
This compound is a non-opioid, highly selective agonist for the kappa-opioid receptor, which is a G protein-coupled receptor (GPCR). The kappa-opioid receptor system is implicated in various physiological processes, including pain, addiction, and mood regulation. Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands like this compound with their receptors. These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki), providing valuable insights into the potency and selectivity of a compound. This protocol details a competition binding assay, a common method for determining the binding affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Data Presentation
The binding affinity of this compound and its analogues for the kappa-opioid receptor is typically determined through competition radioligand binding assays. In these experiments, the ability of the unlabeled compound to displace a specific radioligand, such as [³H]U-69,593, is measured. The resulting data is used to calculate the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| (S,S)-8 (methylated analogue of this compound) | [³H]U-69,593 | Guinea Pig Brain Membranes | 0.67 | [1] |
| This compound | Not Specified | Kappa Opioid Receptor | 0.36 - 360 | [2] |
Note: The Ki values can vary depending on the experimental conditions, including the radioligand used, the source of the receptor, and the assay buffer composition. The range for this compound is from the Protein Data Bank (PDB) and may represent data from multiple assays.
Experimental Protocols
This section provides a detailed methodology for a competition radioligand binding assay to determine the binding affinity of this compound for the kappa-opioid receptor.
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor, or brain tissue from appropriate animal models (e.g., guinea pig).
-
Radioligand: [³H]U-69,593 (a selective kappa-opioid receptor agonist).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity KOR ligand (e.g., 10 µM U-69,593).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 30 minutes.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Membrane Preparation
-
Homogenize the cell pellets or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold lysis buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Competition Binding Assay Procedure
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
Assay buffer.
-
A fixed concentration of the radioligand ([³H]U-69,593), typically at a concentration close to its Kd.
-
Varying concentrations of the unlabeled test compound (this compound). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
Total Binding: Prepare wells containing the assay buffer, radioligand, and cell membranes, but no unlabeled competitor.
-
Non-specific Binding: Prepare wells containing the assay buffer, radioligand, cell membranes, and a high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-69,593) to saturate the receptors.
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters several times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound (this compound). The resulting curve should be sigmoidal.
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
-
Calculate the Ki Value:
-
The inhibitor constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Kappa-Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathway of the kappa-opioid receptor.
References
Application Notes and Protocols for GR 89696 in Electrophysiology Slice Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-2 opioid receptor (KOR) subtype, also exhibiting antagonist activity at the kappa-1 opioid receptor.[1] This dual activity makes it a valuable pharmacological tool for dissecting the roles of different KOR subtypes in neuronal function. In ex vivo brain slice electrophysiology, this compound has been demonstrated to modulate synaptic transmission, particularly by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated currents. These application notes provide detailed protocols and quantitative data for the use of this compound in acute brain slice preparations, enabling researchers to investigate its effects on neuronal excitability and synaptic plasticity.
Mechanism of Action
This compound primarily exerts its effects through the activation of Gi/o-coupled kappa-2 opioid receptors. This activation leads to a cascade of intracellular signaling events that can modulate neuronal activity. The principal mechanisms include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits released upon Gi/o activation can directly modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[2][3]
-
Inhibition of NMDA Receptor-Mediated Currents: Specifically, in the hippocampus, this compound has been shown to inhibit NMDA receptor-mediated synaptic currents.[1]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound from electrophysiological studies in guinea pig hippocampal slices.
| Parameter | Value | Brain Region | Cell Type | Reference |
| EC50 for inhibition of NMDA receptor-mediated synaptic current | 41.7 nM (95% CI: 7.0-248 nM) | Hippocampus (CA3) | Pyramidal Cells | [1] |
| Effect on perforant path-evoked dentate population spike | No effect | Hippocampus (Dentate Gyrus) | Granule Cells | [1] |
| Antagonism of kappa-1 agonist (U69,593) effect | Reverses the effects of U69,593 | Hippocampus (Dentate Gyrus) | Granule Cells | [1] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on synaptic transmission in acute hippocampal slices, based on established protocols.
Acute Brain Slice Preparation
Animal Model: Male Hartley guinea pigs (200-250 g) are a suitable model. All procedures should be in accordance with institutional animal care and use committee guidelines.
Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) for Slicing (ice-cold and bubbled with 95% O2 / 5% CO2):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
0.5 mM CaCl2
-
7 mM MgCl2
-
10 mM D-glucose
-
-
Recording aCSF (bubbled with 95% O2 / 5% CO2):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM D-glucose
-
Procedure:
-
Anesthetize the animal deeply with isoflurane or another suitable anesthetic.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based aCSF.
-
Prepare 400 µm thick horizontal slices of the hippocampus using a vibratome.
-
Transfer the slices to a holding chamber containing recording aCSF, bubbled with 95% O2 / 5% CO2.
-
Allow slices to recover at 32-34°C for at least 1 hour before recording.
Electrophysiological Recording
Setup:
-
Submerged recording chamber continuously perfused with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Maintain the recording temperature at 32-34°C.
-
Use borosilicate glass microelectrodes (3-5 MΩ) for whole-cell patch-clamp recordings.
Internal Solution for Whole-Cell Recording of NMDA Currents:
-
130 mM Cs-gluconate
-
10 mM HEPES
-
10 mM EGTA
-
5 mM Mg-ATP
-
0.5 mM Na-GTP
-
5 mM QX-314 (to block voltage-gated sodium channels)
-
Adjust pH to 7.2-7.3 with CsOH.
Recording NMDA Receptor-Mediated Synaptic Currents:
-
Perform whole-cell voltage-clamp recordings from CA3 pyramidal neurons.
-
Hold the membrane potential at -40 mV to relieve the voltage-dependent magnesium block of NMDA receptors.
-
Isolate NMDA receptor-mediated currents by including an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline methiodide) in the recording aCSF.
-
Stimulate Schaffer collateral afferents with a bipolar stimulating electrode to evoke synaptic currents.
-
Establish a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath-apply this compound at the desired concentrations (e.g., 1 nM to 1 µM) and record the effect on the EPSC amplitude.
-
To confirm the effect is mediated by opioid receptors, co-apply a non-selective opioid antagonist like naloxone (e.g., 10 µM).
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Slice Electrophysiology
Caption: Experimental workflow for slice electrophysiology.
References
- 1. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
Application Notes and Protocols for GR 89696 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist, for behavioral studies in rodent models. This document outlines various administration routes, corresponding dosages, and detailed experimental protocols to ensure reproducible and reliable results.
Introduction to this compound
This compound is a highly selective agonist for the kappa-opioid receptor, a key target in the central nervous system involved in pain, mood, and addiction. Its use in preclinical behavioral research allows for the investigation of the roles of the KOR system in various physiological and pathological processes. The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of this compound, influencing the onset, duration, and magnitude of its behavioral effects.
Administration Routes and Dosage Summary
The selection of an appropriate administration route depends on the specific research question, the desired onset and duration of action, and the targeted behavioral endpoint. The following table summarizes the common administration routes for this compound in rodents, along with reported dosage ranges and observed behavioral effects.
| Administration Route | Species | Dosage Range | Vehicle | Observed Behavioral Effects | Reference |
| Subcutaneous (s.c.) | Gerbil | 3 - 30 µg/kg | Saline | Neuroprotection | [1] |
| Mouse | up to 300 µg/kg | Saline | Neuroprotection | [2][3] | |
| Intrathecal (i.t.) | Rat | 6 nmol | Saline | Antihyperalgesia, Anti-allodynia | [4] |
| Rat | 50.78 µg (ED50) | Saline | Attenuation of bone cancer pain | [5] | |
| Intramuscular (i.m.) | Monkey | 0.1 µg/kg | Not Specified | Attenuation of morphine-induced scratching | [6] |
Note: Dosages may require optimization based on the specific animal strain, age, sex, and the behavioral paradigm being employed. It is recommended to conduct pilot studies to determine the optimal dose-response relationship for your specific experimental conditions.
Pharmacokinetic Considerations
While detailed comparative pharmacokinetic data for this compound across different administration routes in rodents is limited in the publicly available literature, general principles of drug delivery can be applied:
-
Intravenous (i.v.) administration provides the most rapid onset of action and 100% bioavailability, but also the shortest duration of effect.
-
Intraperitoneal (i.p.) administration offers a relatively rapid onset, with absorption primarily through the portal circulation, potentially leading to first-pass metabolism in the liver.[7][8]
-
Subcutaneous (s.c.) administration results in a slower absorption and a more prolonged duration of action compared to i.v. or i.p. routes.[9] The bioavailability of subcutaneously administered compounds can be high.[9]
-
Intrathecal (i.t.) administration delivers the compound directly to the cerebrospinal fluid, bypassing the blood-brain barrier and allowing for potent effects on spinal targets with very low doses.
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound via subcutaneous and intrathecal routes.
Protocol 1: Subcutaneous (s.c.) Administration in Mice
Objective: To administer this compound subcutaneously to mice for the evaluation of its effects on behaviors such as nociception, locomotion, or anxiety.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 1 ml syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline. The concentration of the stock solution should be determined based on the desired final injection volume and the highest dose to be administered. For example, to administer a dose of 100 µg/kg in an injection volume of 10 ml/kg, a 10 µg/ml solution is required.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare serial dilutions from the stock solution to achieve the desired range of doses. Always use sterile saline for dilutions.
-
-
Animal Handling and Injection:
-
Weigh the mouse immediately before injection to accurately calculate the required volume.
-
Gently restrain the mouse by the scruff of the neck to expose the dorsal side.
-
Wipe the injection site (the loose skin over the back, between the shoulder blades) with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and repeat the injection at a different site with a fresh needle and syringe.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its home cage or the behavioral apparatus and observe for any immediate adverse reactions.
-
Protocol 2: Intrathecal (i.t.) Administration in Rats
Objective: To deliver this compound directly to the spinal cord of rats to investigate its effects on spinal-mediated processes, such as nociception. This protocol assumes that rats have been previously implanted with a chronic intrathecal catheter.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 25 µl or 50 µl Hamilton syringes with a PE-10 tubing connector
-
Implanted intrathecal catheter
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile 0.9% saline. Due to the high potency of intrathecal administration, concentrations will be much lower than for systemic routes. For example, to deliver 6 nmol in a 10 µl injection volume, the required concentration would be 0.6 nmol/µl.
-
Vortex the solution to ensure it is fully dissolved.
-
Prepare necessary dilutions using sterile saline.
-
-
Animal Handling and Injection:
-
Gently restrain the rat. For rats accustomed to the procedure, this can often be done manually without anesthesia.
-
Carefully expose the externalized end of the intrathecal catheter.
-
Fill the Hamilton syringe with the desired volume of this compound solution, ensuring there are no air bubbles.
-
Attach the syringe to the catheter.
-
Inject the solution slowly over a period of 15-30 seconds.
-
Follow the drug injection with a "flush" of 10-15 µl of sterile saline to ensure the drug is cleared from the catheter and delivered to the spinal space.
-
Remove the syringe and recap the external end of the catheter.
-
Return the rat to its home cage and monitor for motor function and any signs of distress before proceeding with behavioral testing.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: KOR activation by this compound leads to inhibition of adenylyl cyclase and calcium channels, and activation of potassium channels.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for conducting a behavioral study involving the administration of this compound.
References
- 1. Morphine-Induced Physiological and Behavioral Responses in Mice Lacking G Protein-Coupled Receptor Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid agonist GR89,696 blocks hyperalgesia and allodynia in rat models of peripheral neuritis and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intrathecally administered kappa-2 opioid agonist GR89696 and interleukin-10 attenuate bone cancer-induced pain through synergistic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Neurobehavioral Effects of Neonatal Opioid Exposure in Mice: Influence of the OPRM1 SNP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of subcutaneous versus intravenous epoetin-beta in dogs, rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 89696 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating KOR function and for the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to characterize its pharmacological properties and elucidate its downstream signaling pathways.
Mechanism of Action
This compound acts as an agonist at the kappa-opioid receptor, which is canonically coupled to inhibitory G proteins (Gαi/o).[1] Upon binding, this compound induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.
In addition to the canonical G protein signaling pathway, KOR activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant kappa-opioid receptor agonists in various cell-based assays. This data can be used to guide experimental design and for comparison of results.
Table 1: Potency (EC50) and Efficacy of this compound and Reference KOR Agonists in Functional Assays
| Compound | Assay | Cell Line | EC50 (nM) | Efficacy (% of U50,488) | Reference |
| This compound | β-arrestin 2 Recruitment | HEK293 | 9.90 ± 3.6 | 112 ± 3 | [4] |
| This compound | cAMP Inhibition (D1383.32N mutant KOR) | Not Specified | >10,000 | - | [5] |
| U50,488 | β-arrestin 2 Recruitment | HEK293 | 51.5 ± 12 | 100 ± 1 | [4] |
| U50,488 | Receptor Internalization | U2OS | 0.342 | - | [6] |
| Dynorphin A | β-arrestin 2 Recruitment | HEK293 | 21.0 ± 13 | 87 ± 5 | [4] |
Table 2: Binding Affinities (Ki) of KOR Ligands
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| This compound | [3H]U69,593 | Not Specified | High Affinity | [1] |
| U50,488 | [3H]U69,593 | CHO-hKOR | 51 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: General Cell Culture of CHO-K1 Cells Stably Expressing KOR (CHO-KOR)
This protocol describes the routine maintenance of Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa-opioid receptor.
Materials:
-
CHO-K1 cells stably expressing human KOR (CHO-KOR)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw a cryopreserved vial of CHO-KOR cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).
Protocol 2: cAMP Inhibition Assay
This protocol outlines a method to determine the potency and efficacy of this compound in inhibiting adenylyl cyclase activity in CHO-KOR cells.
Materials:
-
CHO-KOR cells
-
Complete growth medium (as in Protocol 1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin (adenylyl cyclase activator)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96-well cell culture plates (depending on the detection method)
Procedure:
-
Cell Plating: Seed CHO-KOR cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM.
-
Assay: a. Aspirate the growth medium from the wells and wash once with 100 µL of pre-warmed assay buffer. b. Add 50 µL of assay buffer containing IBMX (e.g., 500 µM final concentration) to each well and incubate for 10 minutes at 37°C. c. Add 25 µL of the this compound serial dilutions to the appropriate wells. d. Add 25 µL of assay buffer containing forskolin to all wells to achieve a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized). e. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition (Emax) values.
Protocol 3: β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to the KOR upon stimulation with this compound, often using a commercially available assay system (e.g., PathHunter®).
Materials:
-
HEK293 or CHO cells stably expressing KOR and a β-arrestin fusion protein (e.g., from a commercial vendor)
-
Cell culture medium as recommended by the cell line provider
-
This compound
-
Assay buffer (as recommended by the assay kit manufacturer)
-
β-arrestin recruitment assay kit (e.g., DiscoverX PathHunter®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate at the density recommended by the manufacturer. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Based on available data, a starting concentration range of 0.1 nM to 10 µM is recommended.[4]
-
Assay: a. Add the serially diluted this compound to the wells. b. Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the assay kit protocol. Incubate at room temperature for 60 minutes.
-
Data Analysis: Measure the luminescent signal using a plate reader. Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 4: Receptor Internalization Assay
This protocol provides a general method for visualizing and quantifying KOR internalization upon agonist stimulation using a fluorescently tagged receptor.
Materials:
-
U2OS or HEK293 cells stably expressing a fluorescently tagged KOR (e.g., KOR-GFP)
-
Complete growth medium
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)
-
High-content imaging system or confocal microscope
-
Image analysis software
Procedure:
-
Cell Plating: Seed the KOR-GFP expressing cells onto glass-bottom dishes or 96-well imaging plates. Allow the cells to adhere and grow to 50-70% confluency.
-
Treatment: a. Replace the growth medium with live-cell imaging medium. b. Acquire baseline images of the cells showing the cell surface localization of KOR-GFP. c. Add this compound to the desired final concentration (e.g., 100 nM to 1 µM). d. Acquire images at various time points (e.g., 5, 15, 30, 60 minutes) to monitor the trafficking of the receptor from the plasma membrane to intracellular compartments.
-
Image Analysis: a. Quantify the internalization by measuring the fluorescence intensity in intracellular vesicles or by the decrease in membrane-associated fluorescence. b. Image analysis software can be used to segment the cells and quantify the redistribution of the fluorescent signal.
-
Data Analysis: Plot the percentage of internalized receptor against time or agonist concentration to determine the kinetics and potency of this compound-induced internalization.
Conclusion
This compound is a powerful pharmacological tool for studying the kappa-opioid receptor in a cell culture setting. The protocols provided here offer a starting point for investigating its effects on G-protein signaling, β-arrestin recruitment, and receptor trafficking. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The quantitative data provided will aid in the design of experiments and the interpretation of results, ultimately contributing to a better understanding of KOR biology and the development of novel therapeutics.
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. Ligand and G-protein selectivity in the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 89696 Dissolution in DMSO for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of GR 89696 in dimethyl sulfoxide (DMSO) for use in in vitro experimental settings. This compound is a potent and selective κ₂-opioid receptor agonist. Proper preparation of this compound is critical for accurate and reproducible experimental results.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below.
| Property | Value | Unit | Source |
| Molecular Weight | 530.40 | g/mol | [1] |
| Solubility in DMSO | ≥ 50 | mg/mL | [1] |
| Solubility in DMSO | ≥ 94.27 | mM | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to prepare stock solutions of different concentrations.
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.304 mg of this compound.
-
Adding DMSO: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 5.304 mg, add 1 mL of DMSO. It is recommended to use newly opened or anhydrous DMSO as hygroscopic DMSO can affect solubility[1].
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution[1]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the DMSO stock solution directly into the cell culture medium or assay buffer. It is crucial to perform serial dilutions if a range of concentrations is required.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the in vitro assay is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. A vehicle control (culture medium or buffer with the same final concentration of DMSO) should always be included in the experiment.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells or assay plate.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of the κ-Opioid Receptor
This compound acts as an agonist at the κ-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.
Caption: κ-Opioid receptor signaling pathway.
References
Application Notes and Protocols for Animal Models of Cerebral Ischemia Using GR 89696
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GR 89696, a potent and selective κ-opioid receptor (KOR) agonist, in preclinical animal models of cerebral ischemia. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the investigation of neuroprotective strategies for stroke.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. The κ-opioid receptor system has emerged as a promising therapeutic target for neuroprotection. This compound has demonstrated significant neuroprotective effects in both global and focal cerebral ischemia models.[1][2][3] Its activation of KORs is believed to mitigate ischemic brain injury through various mechanisms, including the reduction of apoptosis and inflammation.[1][4] The neuroprotective effects of this compound are receptor-mediated, as they can be blocked by opioid receptor antagonists like naltrexone.[2][3]
Data Summary
The neuroprotective efficacy of this compound has been quantified in various preclinical models of cerebral ischemia. The following tables summarize the key findings from published studies.
Table 1: Neuroprotective Effects of this compound in a Gerbil Model of Global Cerebral Ischemia
| Animal Model | Ischemia Induction | Treatment Regimen | Outcome Measure | Result |
| Mongolian Gerbil | 7-min bilateral carotid artery occlusion | 3 to 30 µg/kg, s.c., immediately before and 4 h after insult | Hippocampal CA1 neuronal cell loss | Dose-dependent reduction[1][2][3] |
| Mongolian Gerbil | 7-min bilateral carotid artery occlusion | 100 µg/kg, s.c., post-treatment | Hippocampal CA1 neuronal cell loss | Complete protection[1][3] |
Table 2: Neuroprotective Effects of this compound in a Mouse Model of Focal Cerebral Ischemia
| Animal Model | Ischemia Induction | Treatment Regimen | Outcome Measure | Result |
| Mouse | Permanent unilateral middle cerebral artery occlusion | 300 µg/kg, s.c., repeated administration starting 5 min post-occlusion | Cerebrocortical infarct volume | 50% reduction[1][2][3] |
| Mouse | Permanent unilateral middle cerebral artery occlusion | 300 µg/kg, s.c., repeated administration with initiation of dosing delayed for 6 h post-insult | Cerebrocortical infarct volume | 35% reduction[1][3][5] |
Table 3: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia
| Animal Model | Ischemia Induction | Treatment Regimen | Outcome Measure | Result |
| Rat | Permanent unilateral middle cerebral artery occlusion | 0.1 mg/kg, s.c. | Infarct volume | 38% reduction[6] |
Experimental Protocols
Detailed methodologies for inducing cerebral ischemia and administering this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Protocol 1: Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils (Global Ischemia Model)
Objective: To induce global cerebral ischemia to study the neuroprotective effects of this compound on hippocampal neurons.
Materials:
-
Mongolian gerbils (male, 60-80g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the gerbil and maintain anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the bilateral common carotid arteries.
-
Carefully separate the arteries from the surrounding tissues and vagus nerves.
-
Induce global cerebral ischemia by occluding both common carotid arteries simultaneously using non-traumatic arterial clips for 7 minutes.
-
After 7 minutes, remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
This compound Administration: Administer this compound (3-30 µg/kg, s.c.) or vehicle immediately before and 4 hours after the ischemic insult.[1][2][3]
-
Histological Analysis: After a designated survival period (e.g., 4 days), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains and process for histological staining (e.g., cresyl violet) to assess neuronal cell loss in the hippocampal CA1 region.
Protocol 2: Permanent Unilateral Middle Cerebral Artery Occlusion (MCAO) in Mice (Focal Ischemia Model)
Objective: To induce focal cerebral ischemia to evaluate the effect of this compound on infarct volume.
Materials:
-
Mice (e.g., C57BL/6, male, 20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Heating pad
-
Nylon monofilament suture (e.g., 6-0) with a rounded tip
-
This compound solution
-
Vehicle control
Procedure:
-
Anesthetize the mouse and maintain a stable body temperature.
-
Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximal to the bifurcation.
-
Insert a nylon monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The suture is left in place to induce permanent occlusion.
-
Suture the incision and monitor the animal during recovery.
-
This compound Administration: Administer this compound (300 µg/kg, s.c.) or vehicle at multiple time points post-occlusion (e.g., 5 min, 4, 8, 12, 16, 20, and 24 hours on the first day, followed by three times daily for the next three days).[1][2][3]
-
Infarct Volume Assessment: At the end of the experiment (e.g., 4 days post-MCAO), euthanize the animals and remove the brains. Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The unstained area represents the infarct, which can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for KOR-mediated neuroprotection and a general experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for KOR-mediated neuroprotection by this compound.
Caption: General experimental workflow for evaluating this compound in animal models.
References
- 1. The Role of κ Opioid Receptor in Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of kappa opioid receptor in brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of GR-89696 and the novel peripherally selective OP2 agonists, EMD-61569 and EMD-61747, against focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Anti-Scratch Response with GR-89696
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom associated with numerous dermatological and systemic diseases. The kappa-opioid receptor (KOR) has emerged as a significant target for the development of novel anti-pruritic therapies. Activation of KOR has been demonstrated to inhibit itch signaling, offering a promising alternative to conventional treatments. GR-89696 is a potent and selective KOR agonist that has shown efficacy in preclinical models of pruritus. These application notes provide detailed protocols for utilizing GR-89696 to induce an anti-scratch response in both primate and rodent models, along with a summary of its pharmacological data and the underlying signaling pathways.
Pharmacological Profile of GR-89696
GR-89696 is a high-affinity KOR agonist. Its binding profile demonstrates selectivity for the KOR over other opioid receptors, making it a valuable tool for investigating the role of this receptor in various physiological processes, including the modulation of itch.
Table 1: Quantitative Data for GR-89696 and Other KOR Agonists
| Compound | Animal Model | Pruritogen | Route of Administration | Effective Dose Range | Observed Effect |
| GR-89696 | Rhesus Monkey | Intrathecal Morphine | Intramuscular | 0.01 - 0.1 µg/kg | Dose-dependent attenuation of scratching[1] |
| Nalfurafine | Rhesus Monkey | Intrathecal Morphine | Intramuscular | 0.1 - 1 µg/kg | Dose-dependent attenuation of scratching[1] |
| Bremazocine | Rhesus Monkey | Intrathecal Morphine | Intramuscular | 0.1 - 1 µg/kg | Dose-dependent attenuation of scratching[1] |
| U-50,488H | Mouse | Chloroquine | Subcutaneous | Not specified | Suppression of scratching |
| Triazole 1.1 | Mouse | Chloroquine | Subcutaneous | Not specified | Suppression of scratching to a similar extent as U-50,488H[2] |
Signaling Pathway of KOR-Mediated Anti-Pruritus
Activation of the KOR by an agonist like GR-89696 initiates an intracellular signaling cascade that ultimately leads to the inhibition of itch transmission. KORs are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. In the context of pruritus, KOR activation in the spinal cord can attenuate the signaling of itch-promoting neurons, such as those expressing the gastrin-releasing peptide receptor (GRPR).
Experimental Protocols
Protocol 1: Induction of Anti-Scratch Response in a Primate Model of Morphine-Induced Itch
This protocol is based on studies demonstrating the efficacy of KOR agonists in a rhesus monkey model of pruritus induced by intrathecal morphine.[1][3][4]
Materials:
-
Adult rhesus monkeys
-
GR-89696
-
Morphine sulfate (preservative-free)
-
Sterile saline
-
Intrathecal catheters
-
Video recording equipment
Procedure:
-
Animal Preparation: House rhesus monkeys individually with free access to food and water. Surgically implant chronic intrathecal catheters for drug administration. Allow for a recovery period of at least one week.
-
Acclimation: On the day of the experiment, place the monkeys in their home cages and allow them to acclimate for at least 30 minutes.
-
Induction of Itch: Administer a single intrathecal injection of morphine (e.g., 0.03 mg) to induce a scratching response.
-
GR-89696 Administration: At a predetermined time following morphine administration (e.g., 45 minutes), administer GR-89696 intramuscularly at doses ranging from 0.01 to 0.1 µg/kg. A vehicle control (sterile saline) should also be administered.
-
Behavioral Observation: Videotape the animals' behavior for a set period (e.g., 3 hours) following morphine administration.
-
Data Analysis: Blinded observers will score the videotapes for the total number of scratching bouts. A scratching bout is defined as one or more rapid movements of a hind limb directed toward and contacting the body. Compare the number of scratches in the GR-89696-treated groups to the vehicle control group.
Protocol 2: Induction of Anti-Scratch Response in a Mouse Model of Chloroquine-Induced Itch
This protocol provides a detailed methodology for assessing the anti-pruritic effects of GR-89696 in a widely used and validated rodent model of non-histaminergic itch.[5][6][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
GR-89696
-
Chloroquine diphosphate salt
-
Sterile saline
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment or automated scratching detection system
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. On the day of the experiment, place individual mice into the observation chambers and allow them to acclimate for at least 30 minutes.
-
GR-89696 Administration: Administer GR-89696 via the desired route (e.g., subcutaneous or intraperitoneal injection) at various doses. A vehicle control group (sterile saline) must be included. The timing of administration should be based on the expected peak effect of the compound.
-
Induction of Itch: At a set time after GR-89696 administration (e.g., 30 minutes), induce scratching by a single subcutaneous injection of chloroquine (e.g., 200 µg in 50 µL of saline) into the nape of the neck.
-
Behavioral Observation: Immediately after the chloroquine injection, record the mice for a period of 30-60 minutes.
-
Data Analysis: Quantify the number of scratching bouts directed at the injection site. A scratching bout is defined as a lifting of the hind limb towards the body and then a replacement of the limb back to the floor, regardless of the number of scratching strokes. Compare the scratching frequency in the GR-89696-treated groups to the vehicle-treated control group.
Conclusion
GR-89696 is a valuable pharmacological tool for investigating the role of the kappa-opioid receptor in pruritus. The protocols outlined in these application notes provide a framework for researchers to study the anti-scratch properties of GR-89696 in established animal models. The provided data and pathway information offer a comprehensive overview for scientists and drug development professionals working to advance novel anti-pruritic therapies.
References
- 1. Effects of atypical kappa-opioid receptor agonists on intrathecal morphine-induced itch and analgesia in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental itch model in monkeys: characterization of intrathecal morphine-induced scratching and antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Experimental Itch Model in Monkeys: Characterization of Intrathecal Morphine-induced Scratching and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metris.nl [metris.nl]
- 6. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine-induced scratching is mediated by NO/cGMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected results with GR 89696
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR 89696 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the kappa-opioid receptor (KOR), with a particular selectivity for the κ₂ subtype.[1] As a G protein-coupled receptor (GPCR) agonist, its activation of the KOR initiates intracellular signaling cascades. This primarily involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and modulation of ion channel conductances.[2][3][4]
Q2: What are the common applications of this compound in research?
This compound is frequently used in pre-clinical studies to investigate the role of the kappa-opioid system in various physiological and pathological processes. Key research areas include:
-
Neuroprotection: It has been evaluated in models of cerebral ischemia, where it has demonstrated neuroprotective effects.[5]
-
Analgesia: Like other kappa-opioid agonists, it is studied for its pain-relieving properties.
-
Pruritus (Itching): It has shown potential in attenuating itching induced by other opioids.[1]
-
Addiction and Mood Disorders: The kappa-opioid system is implicated in stress, depression, and addiction, making this compound a valuable tool in these research areas.[2]
Q3: How should this compound be stored and handled?
Proper storage is critical to maintain the integrity of the compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These solutions should be sealed to prevent moisture contamination.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
Issue 1: Unexpected or Absent In Vitro Effect
Q: I am not observing the expected effect of this compound in my cell-based assays. What could be the reason?
A: Several factors could contribute to a lack of effect in vitro:
-
Incorrect Stereoisomer: The biological activity of this compound is stereospecific. The (S,S)-enantiomer displays a significantly higher affinity for the kappa-opioid receptor.[6] Ensure you are using the correct and most active stereoisomer.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. It is readily soluble in DMSO.[1] For cell culture experiments, ensure the final concentration of DMSO is compatible with your cell line and does not exceed cytotoxic levels. If you observe precipitation, gentle warming or sonication may aid dissolution.[1]
-
pH of the Medium: The binding of opioids to their receptors can be influenced by pH.[7][8] While acidic pH has been shown to potentiate the effects of some opioids, significant deviations from physiological pH in your culture medium could alter receptor binding and cellular responses.[8]
-
Receptor Expression Levels: The cell line you are using may not express the kappa-opioid receptor, or the expression levels may be too low to elicit a measurable response. Verify KOR expression using techniques like qPCR or western blotting.
Issue 2: Inconsistent or Unexplained In Vivo Results
Q: My in vivo experiments with this compound are yielding variable or unexpected results. What should I consider?
A: In vivo studies introduce a higher level of complexity. Here are some potential sources of variability:
-
Dosage and Administration Route: The effects of this compound are dose-dependent.[5] Ensure you are using a dose that has been previously shown to be effective for your intended application and animal model. The route of administration (e.g., subcutaneous, intramuscular) will also significantly impact the pharmacokinetics and bioavailability of the compound.[1][5]
-
Antagonism: If the expected effects are diminished or absent, consider the possibility of antagonism. The effects of this compound can be blocked by non-selective opioid antagonists like naltrexone.[5]
-
Biased Agonism: Opioid receptors can signal through different downstream pathways (e.g., G protein vs. β-arrestin), and different agonists can preferentially activate one pathway over another (biased agonism).[3] The observed in vivo effect may depend on the specific signaling pathway engaged by this compound in the target tissue, which can lead to different outcomes compared to other kappa agonists.
-
Off-Target Effects: While this compound is highly selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[9] If you observe unusual or unexpected phenotypes, consider performing dose-response experiments to confirm the effect is mediated by the kappa-opioid receptor.
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potencies
| Ligand | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference |
| (S,S)-GR 89696 analogue | kappa-opioid | Radioligand Binding | 0.67 | - | [6] |
| This compound (R-enantiomer) | kappa-opioid | In vivo binding | High Affinity | - | [10] |
| This compound (S-enantiomer) | kappa-opioid | In vivo binding | Low Affinity | - | [10] |
Table 2: Effective In Vivo Dosages in Animal Models
| Animal Model | Application | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mongolian Gerbil | Cerebral Ischemia | Subcutaneous (s.c.) | 3-30 µg/kg | Dose-dependent reduction in neuronal cell loss | [5] |
| Mouse | Cerebral Ischemia | Subcutaneous (s.c.) | 300 µg/kg | 50% reduction in cerebrocortical infarct volume | [5] |
| Rat | Neuropathic Pain | Subcutaneous (s.c.) | 1 mg/kg | Reduction in cerebral artery infarct volume | [1] |
| Rhesus Monkey | Pruritus | Intramuscular (i.m.) | 0.01-0.1 µg/kg | Attenuation of morphine-induced scratching | [1] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Adapted from literature)
This protocol provides a general framework for assessing the binding affinity of this compound to the kappa-opioid receptor.
-
Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a reaction tube, combine the prepared membranes, a radiolabeled kappa-opioid ligand (e.g., [³H]U-69,593), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Focal Cerebral Ischemia (Adapted from literature)
This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound.[5]
-
Animal Model: Induce permanent unilateral middle cerebral artery occlusion in mice.
-
Drug Administration: Administer this compound (e.g., 300 µg/kg, s.c.) at multiple time points post-occlusion (e.g., 5 minutes, 4, 8, 12, 16, 20, and 24 hours on the first day, followed by three times daily for the next three days).
-
Behavioral Assessment: Conduct neurological deficit scoring at various time points to assess functional outcomes.
-
Histological Analysis: After a set period (e.g., 4 days), euthanize the animals and perfuse the brains. Section the brains and stain with a suitable dye (e.g., 2,3,5-triphenyltetrazolium chloride) to visualize the infarct area.
-
Quantification of Infarct Volume: Analyze the stained brain sections to calculate the volume of the ischemic lesion.
-
Statistical Analysis: Compare the infarct volumes between the this compound-treated group and a vehicle-treated control group to determine the neuroprotective efficacy.
Visualizations
Caption: Simplified signaling pathway of this compound upon binding to the kappa-opioid receptor.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and stereoselective kappa-receptor binding of methylated analogues of GR-89.696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH on opioid receptor activation and implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of pH on beta-endorphin and morphine inhibition of calcium transients in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GR 89696 Concentration for Cell-Based Assays: A Technical Support Center
Welcome to the technical support center for optimizing the use of GR 89696 in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent and selective κ-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the κ-opioid receptor (KOR), with a particular selectivity for the κ2 subtype.[1] As a KOR agonist, it mimics the effects of endogenous opioid peptides, such as dynorphins, by binding to and activating KORs. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[2][3] Activation of these G-proteins leads to downstream signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and recruitment of β-arrestin proteins.[2][3]
Q2: What are the common cell-based assays used to measure the activity of this compound?
The activity of this compound can be assessed using a variety of functional cell-based assays that measure different points in the KOR signaling cascade. The most common assays include:
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity upon KOR activation by this compound. A decrease in cAMP levels is indicative of agonist activity.
-
β-Arrestin Recruitment Assays: These assays detect the recruitment of β-arrestin proteins to the activated KOR, a key event in receptor desensitization and signaling.
-
Calcium Mobilization Assays: While KORs are primarily Gi/o coupled, they can be engineered to couple to Gq proteins, or their signaling can indirectly lead to changes in intracellular calcium. These assays measure the transient increase in intracellular calcium concentration upon receptor activation.
-
[35S]GTPγS Binding Assays: This is a membrane-based functional assay that measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.[1]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line, the specific assay being performed, and the level of receptor expression. However, based on available data for its activity in other systems, a starting concentration range of 100 pM to 1 µM is recommended for generating a dose-response curve. One study reported an EC50 of 41.7 nM for this compound in inhibiting the NMDA receptor-mediated synaptic current in guinea pig hippocampal slices, indicating its high potency.[4]
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be serially diluted in an appropriate assay buffer to the desired final concentrations. To avoid solubility issues, it is advisable to perform serial dilutions and ensure thorough mixing at each step. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low signal response | Inactive compound: The this compound may have degraded. | Use a fresh aliquot of the compound. Ensure proper storage conditions (typically -20°C or -80°C for stock solutions). |
| Low receptor expression: The cell line may not express sufficient levels of the κ-opioid receptor. | Use a cell line known to endogenously express KORs or a stably transfected cell line with confirmed receptor expression. | |
| Incorrect assay setup: The assay conditions may not be optimal for detecting KOR activation. | Verify the assay protocol, including incubation times, temperatures, and reagent concentrations. Use a known KOR agonist as a positive control to validate the assay. | |
| Cell health issues: Cells may be unhealthy or at a high passage number, leading to reduced responsiveness. | Use healthy, low-passage number cells for all experiments. Visually inspect cells for normal morphology before starting the assay. | |
| High background signal | Constitutive receptor activity: High receptor expression levels can sometimes lead to ligand-independent signaling. | Optimize the level of receptor expression in transfected cells. Consider using a neutral antagonist or an inverse agonist to reduce basal activity. |
| Assay artifacts: The compound may interfere with the assay detection method (e.g., autofluorescence). | Run a control with the compound in the absence of cells or in a parental cell line not expressing the receptor to check for assay interference. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the assay plate. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette or automated dispenser. |
| "Edge effects": Evaporation from the outer wells of the microplate can affect cell health and compound concentration. | Avoid using the outer wells of the plate or fill them with sterile buffer or media to maintain humidity. | |
| Pipetting errors: Inaccurate liquid handling. | Calibrate pipettes regularly and use proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers. | |
| Unexpected dose-response curve (e.g., biphasic or flat) | Compound solubility issues: The compound may be precipitating at higher concentrations. | Visually inspect the wells for any precipitation. Prepare fresh dilutions and ensure the final DMSO concentration is not causing solubility problems. |
| Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components. | Test the compound in a parental cell line lacking the KOR to assess off-target effects. If possible, use a selective KOR antagonist to confirm that the observed effect is mediated by the KOR. | |
| Biased agonism: this compound may preferentially activate one signaling pathway over another. | Characterize the compound's activity across multiple signaling pathways (e.g., cAMP, β-arrestin, and calcium mobilization) to obtain a comprehensive pharmacological profile. |
Quantitative Data Summary
While specific EC50 values for this compound in common cell-based assays are not widely published, the following table provides a reference point based on a reported value and typical potencies of other KOR agonists in CHO cells.
| Agonist | Assay Type | Cell Line | Reported EC50/IC50 |
| This compound | Electrophysiology (NMDA current inhibition) | Guinea Pig Hippocampal Slices | 41.7 nM[4] |
| U-50488 | cAMP Inhibition | CHO-K1 (rat KOR) | ~10-100 nM |
| Asimadoline | cAMP Inhibition | CHO-K1 (human KOR) | ~1-10 nM |
| Enadoline | cAMP Inhibition | CHO-K1 (human KOR) | ~0.1-1 nM |
Note: The values for U-50488, Asimadoline, and Enadoline are approximate and can vary between different studies and assay conditions. They are provided here for comparative purposes.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the κ-opioid receptor.
Materials:
-
Cells expressing KOR (e.g., CHO-K1 or HEK293 cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96- or 384-well plates (depending on the detection method)
Procedure:
-
Cell Seeding: Seed the cells into the appropriate assay plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (at a concentration that gives a submaximal stimulation, e.g., EC80) and IBMX (e.g., 100 µM final concentration) in assay buffer.
-
Agonist Stimulation:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin/IBMX solution to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring the recruitment of β-arrestin to the KOR upon agonist stimulation, often using a commercially available assay system (e.g., PathHunter®).
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (part of a commercial assay system)
-
Assay buffer
-
This compound
-
Detection reagents from the commercial assay kit
-
White opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in the assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer and add them to the wells.
-
Incubation: Incubate the plate for a time specified by the assay kit manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time at room temperature.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
KOR Signaling Pathway
Caption: Simplified signaling pathway of the κ-opioid receptor upon activation by this compound.
Experimental Workflow for a cAMP Inhibition Assay
Caption: General experimental workflow for a cAMP inhibition assay with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in cell-based assays.
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 89696 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability challenges encountered when working with GR 89696, a potent and selective κ₂-opioid receptor agonist. The following information is curated to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What solvents are recommended?
A1: this compound has specific solubility characteristics. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent, with a solubility of at least 50 mg/mL.[1] For in vivo formulations, several solvent systems can be employed to achieve a clear solution. It is crucial to add each solvent sequentially and ensure one component is fully dissolved before adding the next. If precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[1]
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in the current solvent system or that it is degrading.
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits.
-
Aid Dissolution: Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can help dissolve the compound.[1]
-
Adjust Solvent System: If using a multi-component solvent system, ensure the order of addition was correct. You may need to prepare a fresh solution using one of the recommended protocols.
-
Check for Degradation: If the solution does not clear with these methods, the compound may have degraded. It is advisable to prepare a fresh stock.
-
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: Proper storage is critical to prevent degradation and maintain the activity of this compound.
-
Solid Form: The solid, powdered form of this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always seal the vials tightly and protect them from moisture.[1]
Q4: I suspect my this compound has degraded. What are the potential signs and causes?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of chemical stability suggest potential risks.
-
Signs of Degradation:
-
Change in physical appearance (e.g., color change of the solid).
-
Inability to dissolve in recommended solvents at known concentrations.
-
Loss of biological activity in your assay.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
-
-
Potential Causes of Degradation:
-
Hydrolysis: The ester and amide functional groups in this compound could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or elevated temperatures.
-
Oxidation: Exposure to air and light can promote oxidation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Improper Storage: Repeated freeze-thaw cycles, storage at inappropriate temperatures, and exposure to moisture can accelerate degradation.[1]
-
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 50 mg/mL (94.27 mM) | For in vitro stock solutions. Use freshly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.71 mM) | A clear solution is achievable.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.71 mM) | A clear solution is achievable.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.71 mM) | A clear solution is achievable.[1] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Important Considerations |
|---|---|---|---|
| Solid | 4°C | Refer to manufacturer's expiry date | Keep sealed and away from moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the required amount of this compound solid in a sterile tube. For 1 mg of this compound, you will need 0.1885 mL of DMSO to make a 10 mM solution.[1] b. Add the calculated volume of fresh, anhydrous DMSO to the solid. c. Vortex or sonicate briefly until the solid is completely dissolved. d. Aliquot the stock solution into single-use, tightly sealed vials. e. Store the aliquots at -20°C or -80°C as required.[1]
Protocol 2: General Protocol for In Vivo Formulation
-
Materials: this compound (solid), DMSO, PEG300, Tween-80, Saline, sterile vials.
-
Procedure (using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation as an example): a. Weigh the required amount of this compound. b. Add 10% of the final volume as DMSO and vortex/sonicate to dissolve the compound completely. c. Add 40% of the final volume as PEG300 and mix thoroughly. d. Add 5% of the final volume as Tween-80 and mix until a clear solution is formed. e. Finally, add 45% of the final volume as saline and mix well. f. The final solution should be clear. If not, gentle warming or sonication may be applied.[1]
Visualizations
Caption: Workflow for this compound preparation and troubleshooting.
Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.
References
identifying and minimizing GR 89696 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects of GR 89696 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Some research suggests it exhibits selectivity for the κ2 subtype of the KOR.[1] Its primary on-target effect is the activation of KORs, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that can influence a variety of physiological processes, including analgesia, sedation, and mood.
Q2: What are the known signaling pathways activated by this compound?
A2: As a kappa-opioid receptor agonist, this compound is understood to activate two primary downstream signaling pathways:
-
G-protein signaling pathway: This is generally considered the canonical pathway for the therapeutic effects of KOR agonists, such as analgesia.
-
β-arrestin signaling pathway: Activation of this pathway is often associated with the adverse effects of KOR agonists, including dysphoria and sedation.[2][3][4][5]
The balance of activity between these two pathways is a key area of research in developing KOR agonists with improved therapeutic profiles.[2][3][5]
Q3: Are there known off-target effects for this compound?
A3: Currently, there is limited publicly available data specifically documenting the off-target effects of this compound. However, based on its chemical structure, which includes a piperazine moiety, there is a theoretical potential for interactions with other GPCRs. Phenylpiperazine derivatives, a related chemical class, are known to sometimes interact with serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. Cardiovascular ion channels, such as the hERG channel, can also be a concern for this class of compounds. Therefore, it is crucial to experimentally verify the selectivity of this compound in your system of interest.
Q4: What are some general strategies to minimize off-target effects in my experiments with this compound?
A4: To minimize the risk of off-target effects influencing your results, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits your desired on-target effect through dose-response studies.
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control. Additionally, a well-characterized, structurally distinct KOR agonist can serve as a positive control.
-
Pharmacological blockade: Use a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), to confirm that the observed effects are mediated by the kappa-opioid receptor.
-
Genetic approaches: If possible, use cell lines or animal models with knockout or knockdown of the kappa-opioid receptor to verify that the effects of this compound are target-dependent.
Troubleshooting Guides
Scenario 1: I'm observing an unexpected phenotype in my cell-based assay that doesn't seem to be related to KOR activation.
-
Problem: The observed cellular response may be due to an off-target interaction of this compound.
-
Troubleshooting Workflow:
Troubleshooting workflow for an unexpected cellular phenotype.
Scenario 2: My in vivo study with this compound is showing adverse effects that are not typically associated with KOR agonism.
-
Problem: The observed adverse effects could be due to off-target activity of this compound, especially at higher doses.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Carefully evaluate if the adverse effect is dose-dependent and if it occurs at concentrations significantly higher than those required for the desired on-target effect.
-
Pharmacological Blockade: Administer a selective KOR antagonist (e.g., nor-BNI) prior to this compound treatment to see if the adverse effect is mitigated. If the effect persists, it is likely off-target.
-
Cross-Target Comparison: Compare the observed adverse effect profile with known effects of agonists for other potential off-target receptors (e.g., serotonergic, adrenergic, dopaminergic).
-
In Vitro Profiling: If a likely off-target class is suspected, perform in vitro binding or functional assays for those specific receptors.
-
Quantitative Data Summary
The following table summarizes available binding affinity data for this compound at the kappa-opioid receptor.
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Kappa-type opioid receptor (Bovine) | Displacement of [3H]-U69593 | 2.20 |
Note: This table is not exhaustive and represents a snapshot of publicly available data. Researchers should consult multiple sources and perform their own characterizations.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for a suspected off-target GPCR.
-
Materials:
-
Cell membranes expressing the putative off-target GPCR.
-
A suitable radioligand with known affinity for the off-target receptor.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well plates.
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the off-target GPCR using standard cell lysis and centrifugation methods.
-
Assay Setup: In a 96-well plate, add the following in order: binding buffer, a serial dilution of this compound, a fixed concentration of the radioligand (typically at or below its Kd), and the cell membrane preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.[6][7][8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound engages the kappa-opioid receptor in intact cells and can also be adapted to investigate off-target engagement.
-
Materials:
-
Cultured cells expressing the target receptor.
-
This compound.
-
Cell lysis buffer.
-
Antibodies against the target protein and a loading control.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding and engagement.[9][10][11][12]
-
Protocol 3: PRESTO-Tango for Broad Off-Target Profiling
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen a compound against a large panel of GPCRs to identify potential off-target interactions based on β-arrestin recruitment.[13][14][15]
-
Principle: This assay uses a modified Tango system where GPCR activation leads to the recruitment of a β-arrestin-TEV protease fusion protein. This cleaves a transcription factor from the GPCR's C-terminus, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
General Workflow:
-
A library of cells, each expressing a different GPCR-Tango construct, is plated in a multi-well format.
-
The cells are treated with this compound.
-
After an incubation period, the reporter gene expression is measured (e.g., by luminescence).
-
A significant increase in reporter signal compared to vehicle-treated cells indicates a potential interaction between this compound and that specific GPCR.
-
Signaling Pathway and Workflow Diagrams
Kappa-Opioid Receptor (KOR) signaling pathways activated by this compound.
Experimental workflow for identifying this compound off-target effects.
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. eubopen.org [eubopen.org]
- 14. addgene.org [addgene.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Preventing Kappa-Opioid Receptor Desensitization with GR 89696
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent kappa-opioid receptor (KOR) desensitization when using the selective agonist GR 89696 in experimental settings.
Understanding Receptor Desensitization
What is Kappa-Opioid Receptor (KOR) Desensitization?
Prolonged or repeated exposure to agonists like this compound can lead to a decrease in the responsiveness of the kappa-opioid receptor (KOR), a phenomenon known as desensitization. This process is a critical cellular feedback mechanism to prevent overstimulation. The primary mechanism involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its cognate G-protein, thereby attenuating the downstream signaling cascade. Furthermore, β-arrestin facilitates the internalization of the receptor from the cell surface into intracellular compartments, further reducing the number of available receptors for agonist binding.
The Role of Biased Agonism in Preventing Desensitization
A promising strategy to mitigate receptor desensitization is the use of "biased agonists." These are ligands that preferentially activate one signaling pathway over another. In the context of KORs, a G-protein biased agonist would selectively activate the G-protein signaling pathway, which is associated with the desired therapeutic effects (e.g., analgesia), while minimally engaging the β-arrestin pathway, which is implicated in desensitization and certain side effects like dysphoria. While this compound is a potent and selective KOR agonist, its characterization as a G-protein biased agonist is not definitively established in the literature. Therefore, it is crucial for researchers to experimentally determine its signaling bias in their specific cellular context.
Troubleshooting Guide: Preventing this compound-Induced KOR Desensitization
| Issue | Potential Cause | Recommended Solution |
| Diminished or absent cellular response upon repeated application of this compound. | Receptor desensitization due to prolonged or high-concentration agonist exposure. | - Optimize Agonist Concentration and Exposure Time: Use the lowest concentration of this compound that elicits the desired response and minimize the duration of exposure. - Incorporate Washout Steps: Include thorough washout steps between agonist applications to allow for receptor resensitization. - Modulate GRK and β-arrestin Activity: Consider the use of pharmacological inhibitors of GRK2/3 (e.g., CMPD101) or β-arrestin to investigate their role in desensitization in your system. |
| High variability in experimental results with this compound. | Inconsistent levels of receptor expression and desensitization machinery. | - Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and growth conditions. - Characterize Your Cell Line: Determine the endogenous expression levels of KOR, GRKs, and β-arrestins in your experimental model. |
| Difficulty in distinguishing between desensitization and cytotoxicity. | High concentrations of this compound or prolonged exposure may lead to cell death. | - Perform Cytotoxicity Assays: Conduct viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional experiments to rule out cytotoxic effects. - Use a Positive Control for Desensitization: Compare the effects of this compound to a well-characterized KOR agonist known to cause desensitization, such as U50,488H. |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
This compound is a selective kappa-opioid receptor agonist and is expected to primarily signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Q2: How can I determine if this compound is acting as a biased agonist in my experimental system?
To assess the biased agonism of this compound, you need to compare its ability to activate the G-protein pathway versus the β-arrestin recruitment pathway. This can be achieved by performing parallel dose-response curves for G-protein activation (e.g., cAMP inhibition or [³⁵S]GTPγS binding assays) and β-arrestin recruitment (e.g., BRET or FRET-based assays). A G-protein biased agonist will show higher potency and/or efficacy for the G-protein pathway compared to the β-arrestin pathway.
Q3: Are there any pharmacological tools to inhibit KOR desensitization?
Yes, you can use inhibitors of G protein-coupled receptor kinases (GRKs), such as CMPD101 (a GRK2/3 inhibitor), to reduce receptor phosphorylation and subsequent β-arrestin recruitment. Additionally, while specific β-arrestin inhibitors are less common, some compounds have been reported to interfere with β-arrestin function. However, the specificity and potential off-target effects of these inhibitors should be carefully evaluated in your system.
Q4: What are the key experimental readouts to measure KOR desensitization?
Key readouts include:
-
Second Messenger Assays: Measuring the attenuation of the cAMP response after pre-exposure to this compound.
-
Receptor Internalization Assays: Quantifying the translocation of KOR from the cell surface to intracellular compartments using techniques like ELISA, flow cytometry, or microscopy with fluorescently tagged receptors.
-
Radioligand Binding Assays: Assessing the loss of cell surface receptors by measuring the binding of a membrane-impermeable radioligand after agonist treatment.
-
Phosphorylation Assays: Detecting the phosphorylation of KOR using phosphospecific antibodies or mass spectrometry.
Experimental Protocols
Protocol 1: Assessing KOR Desensitization using a cAMP Assay
Objective: To quantify the desensitization of the KOR-mediated inhibition of cAMP production following pre-treatment with this compound.
Materials:
-
Cells expressing KOR (e.g., HEK293 or CHO cells)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for optimal signal detection.
-
Pre-treatment: Incubate cells with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes to 4 hours) to induce desensitization.
-
Washout: Carefully wash the cells with assay buffer to remove the pre-treatment agonist.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with a range of concentrations of this compound to the pre-treated and control wells.
-
Incubation: Incubate for the time specified by the cAMP detection kit manufacturer.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the kit's protocol.
-
Data Analysis: Plot the concentration-response curves for this compound-mediated inhibition of forskolin-stimulated cAMP. A rightward shift in the EC₅₀ value or a decrease in the maximal inhibition (Emax) in the pre-treated wells compared to the control wells indicates desensitization.
Protocol 2: Measuring KOR Internalization using a Cell Surface ELISA
Objective: To quantify the amount of KOR remaining on the cell surface after treatment with this compound.
Materials:
-
Cells expressing KOR with an N-terminal epitope tag (e.g., HA or FLAG)
-
This compound
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Agonist Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with the primary antibody against the extracellular epitope tag.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm. A decrease in absorbance in the this compound-treated wells compared to the vehicle-treated wells indicates receptor internalization.
Signaling Pathways and Experimental Workflows
KOR Desensitization Signaling Pathway
Caption: KOR desensitization pathway initiated by this compound.
Experimental Workflow for Assessing Biased Agonism
Caption: Workflow to determine the biased agonism of this compound.
Technical Support Center: Quality Control of GR 89696 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control testing of GR 89696 stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your experiments involving this selective κ-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to ensure that the final DMSO concentration is not detrimental to the experimental system, typically below 0.5%.
Q2: How should I store this compound stock solutions to ensure stability?
A2: To maintain the integrity of your this compound stock solutions, it is recommended to store them in small, single-use aliquots at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to degradation and precipitation. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q3: What are the primary signs of degradation or instability in a this compound stock solution?
A3: Visual indicators of degradation can include a change in color or the appearance of precipitate. A decrease in the expected biological activity of the compound is another key indicator. For a definitive assessment, analytical techniques such as HPLC or LC-MS should be employed to check for the appearance of degradation products and to quantify the purity of the stock solution.
Q4: How can I verify the concentration of my this compound stock solution?
A4: The concentration of your this compound stock solution can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This is achieved by creating a standard curve with known concentrations of a certified this compound reference standard and comparing the peak area of your sample to this curve.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound stock solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage or after thawing. | - The concentration of this compound exceeds its solubility in the solvent at the storage temperature.- The solvent has absorbed water, reducing its solubilizing capacity.- The compound has degraded into less soluble products. | 1. Gently warm the vial to 37°C and vortex thoroughly to attempt to redissolve the precipitate.2. If redissolution is unsuccessful, centrifuge the vial and carefully collect the supernatant for use. The concentration of the supernatant should be re-verified.3. For future preparations, consider using a slightly lower stock concentration or ensure the use of anhydrous DMSO.4. If degradation is suspected, analyze the solution by HPLC or LC-MS. |
| Inconsistent or lower-than-expected biological activity. | - The stock solution has degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).- The initial concentration of the stock solution was incorrect.- The compound has precipitated out of the working solution. | 1. Prepare fresh working solutions from a new aliquot of the stock solution.2. Verify the concentration of the stock solution using HPLC.3. Assess the purity of the stock solution by HPLC or LC-MS to check for degradation products.4. When preparing working solutions in aqueous buffers, ensure the final solvent concentration is low enough to maintain solubility. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | - The stock solution has degraded, forming new chemical entities.- The initial solid material contained impurities from synthesis.- The solvent or other reagents used for analysis are contaminated. | 1. Analyze a fresh, newly prepared stock solution to determine if the unexpected peaks are present from the start.2. If the peaks appear over time, this indicates degradation. A forced degradation study can help identify potential degradation products.3. Run a blank (solvent only) injection to rule out contamination of the analytical system. |
| Variability between different aliquots of the same stock solution. | - Incomplete dissolution of the solid this compound during initial preparation.- Uneven precipitation or degradation across different aliquots due to inconsistent storage. | 1. Ensure the solid compound is completely dissolved before aliquoting. Sonication can aid in this process.2. Store all aliquots under identical, recommended conditions.3. Before use, ensure each aliquot is brought to room temperature and vortexed thoroughly. |
Experimental Protocols
Below are detailed methodologies for key quality control experiments for this compound stock solutions.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment
This method is designed to determine the purity of this compound and to quantify its concentration in a stock solution.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in DMSO at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute an aliquot of the this compound stock solution with DMSO to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Purity: Calculate the purity of the stock solution by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
-
Concentration: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the stock solution by interpolating its peak area on the calibration curve.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
This method confirms the identity of this compound and helps to identify any potential impurities or degradation products.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid
LC-MS Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100-1000 |
| Collision Energy | Optimized for this compound (typically 20-40 eV for fragmentation) |
Procedure:
-
Sample Preparation: Dilute the this compound stock solution in the initial mobile phase composition (90% A, 10% B).
-
Analysis: Inject the sample into the LC-MS system. Acquire full scan data to detect all ions and product ion scan data (MS/MS) of the parent ion of this compound to confirm its fragmentation pattern.
-
Data Analysis:
-
Identity Confirmation: Compare the retention time and the mass spectrum (including the parent ion and fragmentation pattern) of the main peak in the sample to that of a this compound reference standard.
-
Impurity Profiling: Analyze other peaks in the chromatogram to identify potential impurities or degradation products by their mass-to-charge ratios and fragmentation patterns.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
This compound solid material
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The chemical shifts, splitting patterns, and integration of the peaks should match the known structure of the compound.
Data Presentation
The following tables provide an example of how to summarize quantitative data from quality control testing.
Table 1: Solubility of this compound at Room Temperature (Example Data)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 120 |
| Ethanol | ~10 | ~24 |
| Water | < 0.1 | < 0.24 |
Note: This data is extrapolated from compounds with similar chemical structures. Actual solubility should be determined experimentally.
Table 2: Stability of this compound in DMSO at 10 mM (Example Data)
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) |
| -80°C | > 99 | > 98 |
| -20°C | > 99 | > 97 |
| 4°C | 98 | 90 |
| Room Temperature (Dark) | 95 | 75 |
| Room Temperature (Light) | 80 | < 50 |
Note: This data is for illustrative purposes. A formal stability study is required to establish the shelf-life of this compound stock solutions.
Mandatory Visualization
Kappa-Opioid Receptor Signaling Pathway
Activation of the κ-opioid receptor (KOR) by an agonist like this compound initiates two primary signaling cascades: the G-protein-dependent pathway, which is associated with the desired analgesic effects, and the β-arrestin-dependent pathway, which is often linked to adverse effects such as dysphoria.
Caption: Signaling pathways activated by the κ-opioid receptor agonist this compound.
Experimental Workflow for Stock Solution QC
The following diagram illustrates the logical flow for the quality control testing of a newly prepared this compound stock solution.
Caption: Workflow for the quality control of this compound stock solutions.
Technical Support Center: Interpreting Dose-Response Curves for GR 89696
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting dose-response curves for the selective kappa-opioid receptor (KOR) agonist, GR 89696. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the κ2 subtype.[1] Its primary mechanism of action involves binding to and activating KORs, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2][3][4]
Q2: What are the typical applications of this compound in research?
This compound is frequently used in preclinical research to investigate the roles of the kappa-opioid system in various physiological and pathological processes. Key research areas include:
-
Analgesia: Studying its effectiveness in mitigating different types of pain, including neuropathic and inflammatory pain.[5][6]
-
Neuroprotection: Evaluating its potential to protect neurons from damage in models of ischemia and other neurological disorders.[7]
-
Addiction and Reward: Investigating the role of the KOR system in the negative affective states associated with drug withdrawal and stress.[8]
-
Mood Disorders: Exploring its potential involvement in anxiety and depression.[3]
Q3: How do I interpret the key parameters of a this compound dose-response curve?
A typical dose-response curve for this compound will be sigmoidal. The key parameters to interpret are:
-
EC50 (or IC50): The concentration of this compound that produces 50% of its maximal effect (Emax). A lower EC50 value indicates higher potency.
-
Emax (Maximal Efficacy): The maximum response achievable with this compound. This reflects the agonist's ability to activate the receptor and elicit a biological response.
-
Hill Slope (nH): Describes the steepness of the curve. A Hill slope of 1 suggests a 1:1 binding interaction between the ligand and the receptor. Slopes greater than 1 may indicate positive cooperativity, while slopes less than 1 can suggest negative cooperativity or the presence of multiple binding sites.[9][10]
Q4: What is the difference between a binding affinity (Ki) and a functional potency (EC50)?
-
Binding Affinity (Ki): This is a measure of how tightly this compound binds to the kappa-opioid receptor. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher affinity.[11][12]
-
Functional Potency (EC50): This measures the concentration of this compound required to elicit a functional response (e.g., G-protein activation, inhibition of neurotransmitter release). While often correlated, Ki and EC50 are not always identical, as the functional response can be influenced by factors downstream of receptor binding, such as signal amplification.[13]
Data Presentation: Quantitative Summary for this compound
The following tables summarize the available quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor | Species/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Kappa Opioid Receptor (KOR) | Rhesus Monkey Cortex | - | High Affinity | [1] |
| [³⁵S]GTPγS Binding | Kappa Opioid Receptor (KOR) | Rhesus Monkey Cortex | - | Agonist Activity | [1] |
| Radioligand Binding (in vivo) | Kappa Opioid Receptor (KOR) | Mouse Brain | - | High Affinity (R-enantiomer) | [14] |
Table 2: In Vivo Dose-Response Data for this compound
| Animal Model | Effect Measured | Route of Administration | Effective Dose Range | ED50 | Reference |
| Mongolian Gerbil (Cerebral Ischemia) | Neuroprotection (reduction in neuronal cell loss) | Subcutaneous (s.c.) | 3 - 30 µg/kg | - | [7] |
| Mouse (Cerebral Ischemia) | Neuroprotection (reduction in infarct volume) | Subcutaneous (s.c.) | 300 µg/kg | - | [7] |
| Rat (Bone Cancer Pain) | Analgesia (increased paw withdrawal threshold) | Intrathecal (i.t.) | - | 50.78 µg | [5] |
| Rat (Neuropathic & Neuritis Pain) | Anti-hyperalgesia & Anti-allodynia | Intrathecal (i.t.) | 6 nmoles | - | [5] |
| Rat (Spinal Cord Learning) | Inhibition of learning | Intrathecal (i.t.) | Dose-dependent | - | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]U-69,593 or another suitable KOR-selective radioligand.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM naloxone).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-labeled competitor, and cell membranes.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
Materials:
-
Cell membranes expressing the kappa-opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled GTPγS.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP (final concentration typically 10-30 µM).
-
Varying concentrations of this compound (or vehicle for basal binding).
-
Cell membranes.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other values.
-
Plot the specific [³⁵S]GTPγS binding (often as a percentage of basal or maximal stimulation) against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax.
-
Troubleshooting Guides
Issue 1: No or Weak Response in a Functional Assay (e.g., GTPγS, cAMP)
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: Verify receptor expression levels using a binding assay or western blot. Consider using a cell line with higher receptor density.
-
-
Possible Cause: Inactive this compound.
-
Solution: Check the storage conditions and age of the compound. Prepare fresh stock solutions.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize incubation times, temperature, and buffer components (e.g., Mg²⁺ and GDP concentrations for GTPγS assays).
-
-
Possible Cause: G-protein uncoupling.
-
Solution: Ensure proper membrane preparation techniques to maintain receptor-G protein integrity.
-
Issue 2: High Variability Between Replicates
-
Possible Cause: Inconsistent pipetting or cell plating.
-
Solution: Use calibrated pipettes and ensure even cell distribution when seeding plates.
-
-
Possible Cause: Cell health issues.
-
Solution: Use cells at a consistent and optimal passage number and confluency. Ensure cells are healthy and free from contamination.
-
-
Possible Cause: Edge effects in the plate.
-
Solution: Avoid using the outer wells of the plate for critical samples or fill them with buffer to maintain a humidified environment.
-
Issue 3: Dose-Response Curve Does Not Reach a Plateau (Incomplete Curve)
-
Possible Cause: Insufficient concentration range of this compound.
-
Solution: Extend the concentration range tested, both higher and lower, to ensure the full sigmoidal curve is captured.[15]
-
-
Possible Cause: Solubility issues at high concentrations.
-
Solution: Check the solubility of this compound in your assay buffer. The use of a small percentage of DMSO may be necessary, but vehicle controls are essential.
-
-
Possible Cause: Non-specific effects at high concentrations.
-
Solution: High concentrations of any compound can lead to off-target effects. If a clear plateau is not reached, consider if the observed response is specific to the kappa-opioid receptor by testing in the presence of a KOR antagonist like nor-Binaltorphimine (nor-BNI).
-
Issue 4: Unexpected Antagonist-like Effects
-
Possible Cause: Receptor desensitization or internalization at high agonist concentrations.
-
Solution: Reduce the incubation time to measure the initial activation before significant desensitization occurs.
-
-
Possible Cause: Biased agonism.
Mandatory Visualizations
Signaling Pathway of this compound at the Kappa-Opioid Receptor
Caption: Signaling cascade of this compound at the kappa-opioid receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review on the kappa opioid receptor and its ligands: New directions for the treatment of pain, anxiety, depression, and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. Opioid Regulation of Spinal Cord Plasticity: Evidence the Kappa-2 Opioid Receptor Agonist GR89696 Inhibits Learning within the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notes on the Emax model – Notes from a data witch [blog.djnavarro.net]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [(11)C]-GR89696, a potent kappa opiate receptor radioligand; in vivo binding of the R and S enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 17. Molecular mechanism of biased signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Correct Antagonist for GR 89696 Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate antagonist for studies involving GR 89696, a potent and selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is selecting the right antagonist crucial?
This compound is a highly potent and selective agonist for the kappa-opioid receptor (KOR), with a preference for the κ2 subtype.[1] In some systems, it may even act as an antagonist at the κ1 subtype. Selecting the correct antagonist is critical to ensure the observed effects are specifically mediated by KOR activation and to differentiate between potential subtype-specific actions. An inappropriate antagonist could lead to misinterpretation of experimental results due to off-target effects or incomplete blockade.
Q2: What are the main classes of antagonists available for KOR studies?
There are several classes of KOR antagonists, primarily categorized by their selectivity and duration of action. These include:
-
Selective, long-acting antagonists: such as nor-binaltorphimine (nor-BNI) and JDTic.[2][3][4]
-
Highly potent and selective antagonists: like 5'-Guanidinylnaltrindole (5'-GNTI).[5][6]
-
Non-selective opioid antagonists: such as naltrexone and naloxone, which also block mu- and delta-opioid receptors.[7][8][9]
Q3: I am not seeing any effect with my KOR antagonist. What could be the issue?
Several factors could contribute to a lack of antagonist effect:
-
Slow Onset of Action: Some KOR antagonists, like nor-BNI, have a slow onset of action in vivo.[2] It may take several hours to reach maximal effect.
-
Insufficient Dose: The antagonist concentration may be too low to effectively compete with this compound. Refer to the data table below for affinity values to guide dose selection.
-
Pharmacokinetics: The antagonist may have poor bioavailability or be rapidly metabolized.
-
Experimental System: The expression level of KOR in your specific cell line or tissue preparation may influence the required antagonist concentration.
Q4: My experiment with a KOR antagonist is showing unexpected or off-target effects. What should I do?
-
Verify Selectivity: Ensure the antagonist you are using is highly selective for KOR over other opioid receptors, especially if your system expresses mu or delta receptors. The table below provides selectivity data.
-
Consider Transient Off-Target Effects: Some antagonists, like nor-BNI, can have transient effects on other receptors (e.g., mu-opioid receptors) shortly after administration.[10][11] Consider a longer pre-incubation time to allow for selective KOR antagonism to manifest.
-
Use a Different Antagonist: If off-target effects persist, switching to an antagonist with a different chemical structure and pharmacological profile may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No antagonism of this compound effect observed. | 1. Antagonist concentration is too low.2. Slow onset of the antagonist (e.g., nor-BNI).3. Degradation of the antagonist. | 1. Increase the antagonist concentration based on its Ki or pA2 value.2. Increase the pre-incubation time with the antagonist before adding this compound.3. Prepare fresh antagonist solutions for each experiment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions or animal models.2. Inconsistent antagonist pre-incubation times. | 1. Standardize all experimental parameters.2. Strictly adhere to a consistent pre-incubation protocol. |
| Observed effects are not fully reversed by the antagonist. | 1. this compound may have effects independent of KOR.2. The antagonist may be a partial agonist.3. Insufficient antagonist concentration. | 1. Use a structurally different KOR antagonist to confirm KOR mediation.2. Consult the literature to confirm the antagonist's pharmacological profile.3. Perform a dose-response curve with the antagonist. |
Quantitative Data: KOR Antagonist Affinity and Selectivity
The following table summarizes the binding affinities (Ki) of commonly used antagonists for the kappa-opioid receptor (KOR) and their selectivity over mu (MOR) and delta (DOR) opioid receptors. Lower Ki values indicate higher binding affinity.
| Antagonist | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) | Key Characteristics |
| nor-Binaltorphimine (nor-BNI) | ~0.2 - 0.8 | ~15 - 40 | ~30 - 100 | High KOR selectivity | Slow onset, long duration of action in vivo.[2] |
| JDTic | ~0.02 - 0.32 | >1000 | >1000 | Very high KOR selectivity | Potent, long-acting, and orally active.[4][12] |
| 5'-Guanidinylnaltrindole (5'-GNTI) | ~0.04 - 0.18 | ~37 | ~70 | Extremely high KOR selectivity | Highly potent and selective.[5][6][13] |
| Naltrexone | ~0.8 - 2.5 | ~0.1 - 0.5 | ~5 - 15 | Non-selective | Also blocks MOR and DOR with high affinity.[8][9][14] |
| Naloxone | ~5 - 20 | ~1 - 2 | ~10 - 30 | Non-selective | Lower affinity for KOR compared to MOR.[7] |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation).
Experimental Protocols
Radioligand Binding Assay for Antagonist Affinity (Ki) Determination
This protocol determines the binding affinity of a test antagonist for the KOR by measuring its ability to displace a radiolabeled KOR ligand.
Materials:
-
Cell membranes expressing KOR (e.g., from CHO-hKOR cells).
-
Radiolabeled KOR ligand (e.g., [³H]U-69,593).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test antagonist and a non-labeled KOR agonist for non-specific binding determination (e.g., U-69,593).
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test antagonist.
-
For total binding wells, add only the radioligand and buffer.
-
For non-specific binding wells, add the radioligand and a high concentration of a non-labeled KOR agonist.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the antagonist. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to inhibit this compound-stimulated G-protein activation.
Materials:
-
Cell membranes expressing KOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound and the test antagonist.
-
96-well plates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, assay buffer containing GDP, and the test antagonist at various concentrations.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Add this compound at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters and measure the bound radioactivity.
-
Determine the IC50 of the antagonist for the inhibition of this compound-stimulated [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the this compound-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing KOR.
-
Forskolin (or another adenylyl cyclase activator).
-
This compound and the test antagonist.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test antagonist at various concentrations.
-
Add this compound and forskolin to stimulate adenylyl cyclase and activate KOR simultaneously.
-
Incubate for a specified time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Determine the ability of the antagonist to reverse the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation.
Visualizations
Caption: Signaling pathway of the KOR agonist this compound.
Caption: Experimental workflow for selecting a KOR antagonist.
Caption: Troubleshooting guide for KOR antagonist studies.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5'-Guanidinonaltrindole, a highly selective and potent kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Motor Paralysis Side Effects of Kappa Opioids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the motor side effects associated with kappa opioid receptor (KOR) agonists.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of motor side effects of KOR agonists.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in rotarod performance data | - Inadequate animal training- Stress or anxiety in animals- Inconsistent drug administration (timing, route)- Environmental factors (noise, light) | - Ensure all animals are habituated to the rotarod apparatus over several days until a stable baseline performance is achieved.[1]- Handle animals gently and allow for an acclimatization period in the testing room before trials.[2]- Standardize the time between drug administration and testing. Ensure consistent injection volumes and techniques.- Maintain a consistent and controlled testing environment with minimal disturbances. |
| No observable motor impairment with a known KOR agonist | - Suboptimal dose- Inappropriate animal model (strain, sex)- Insensitive behavioral assay parameters | - Perform a dose-response study to determine the effective dose for inducing motor effects in your specific animal model.- Consider that different rodent strains and sexes can exhibit varying sensitivities to KOR agonists.[3]- For the rotarod test, adjust the acceleration rate; a slower acceleration may be more sensitive to subtle motor impairments.[1] For the open field test, ensure the arena size and lighting are appropriate to elicit exploratory behavior. |
| Conflicting results between different motor function tests (e.g., rotarod vs. open field) | - Different aspects of motor function being assessed- Sedative vs. motor coordination effects | - The rotarod test primarily assesses motor coordination and balance, while the open field test measures general locomotor activity and can be indicative of sedation.[4][5][6]- A drug may cause sedation (reduced movement in the open field) without significantly impairing coordination on the rotarod at a specific dose.- Analyze multiple parameters from each test to get a comprehensive picture of the motor phenotype. |
| Difficulty interpreting signaling bias data in the context of motor effects | - In vitro bias may not directly translate to in vivo effects- Drug-dependent effects of β-arrestin2 signaling | - While G-protein biased agonists are hypothesized to have fewer motor side effects, the correlation is not always direct.[7][8]- The role of β-arrestin2 in motor incoordination can be drug-dependent.[9]- It is crucial to correlate in vitro signaling data with in vivo behavioral outcomes for each specific compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral assays to assess motor side effects of KOR agonists?
A1: The most common and well-validated behavioral assays are the rotarod test for motor coordination and balance, and the open field test for locomotor activity and sedation.[4][5][6] The passive wire hang test can also be used to assess grip strength.[7]
Q2: How does G-protein bias in KOR agonists relate to motor side effects?
A2: It is hypothesized that KOR agonists that are "G-protein biased" preferentially activate G-protein signaling pathways, which are associated with analgesia, while having reduced recruitment of β-arrestin-2.[10][11][12] β-arrestin-2 signaling has been linked to some of the adverse effects of KOR agonists, including motor incoordination.[9] Therefore, G-protein biased agonists are expected to have a wider therapeutic window with fewer motor side effects. However, this is not always the case, and the relationship can be complex and compound-specific.[7][8]
Q3: What is the role of β-arrestin-2 in KOR-mediated motor incoordination?
A3: Studies in β-arrestin-2 knockout mice suggest that this protein plays a role in the motor incoordination induced by some KOR agonists.[9] However, the extent of its involvement can vary depending on the specific agonist being tested. For some agonists, knocking out β-arrestin-2 attenuates motor deficits, while for others, it has no effect.[7]
Q4: Are there any KOR agonists that have been shown to have minimal motor side effects?
A4: Yes, several newer KOR agonists have been developed with improved side effect profiles. For example, Nalfurafine , at therapeutic doses for anti-pruritic effects, shows minimal motor incoordination.[5][13][14] Peripherally restricted KOR agonists like Difelikefalin (CR845) are designed to not cross the blood-brain barrier, thereby avoiding centrally-mediated side effects like motor paralysis.[15][16] Additionally, some G-protein biased agonists have shown a separation between their analgesic effects and motor side effects in preclinical studies.[10][11]
Q5: How can I be sure that the observed motor effects are mediated by the kappa opioid receptor?
A5: To confirm that the observed effects are KOR-mediated, you can perform two types of control experiments:
-
Pharmacological blockade: Pre-treat animals with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). If the motor effects of your agonist are blocked by the antagonist, it confirms KOR mediation.
-
Genetic knockout: Test your agonist in KOR knockout mice. If the agonist has no effect in these mice compared to wild-type controls, it demonstrates KOR-specific action.[7]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the motor side effects of various KOR agonists.
Table 1: Effect of KOR Agonists on Rotarod Performance in Mice
| Compound | Dose (mg/kg) | Animal Strain | Effect on Rotarod Performance | Reference |
| U50,488 | 7.6 | C57BL/6J | Significant decrease in latency to fall | [7] |
| U50,488 | 5 | C57BL/6J | Significant inhibition of motor coordination | [17] |
| Nalfurafine | 0.015 | C57BL/6J | Significant inhibition of motor coordination at 10 minutes post-injection | [17] |
| Nalfurafine | 0.02 | CD-1 | Slight impairment in rotarod performance | [5] |
| RB-64 (G-protein biased) | Not specified | C57BL/6J | No effect on motor coordination | [11] |
| Compound 3 (U50,488 analogue) | 0.55 | C57BL/6J | No significant effect | [7] |
Table 2: Effect of KOR Agonists on Locomotor Activity in the Open Field Test in Mice
| Compound | Dose (mg/kg) | Animal Strain | Effect on Locomotor Activity (Distance Traveled) | Reference |
| U50,488 | 5.0 | C57BL/6J | Significant decrease | [7] |
| U50,488H | 10 | CD-1 | Markedly reduced linear locomotion | [6] |
| Nalfurafine | 0.02 | CD-1 | No effect on total distance traveled | [5] |
| Compound 1 (U50,488 analogue) | 0.3 | C57BL/6J | Significant decrease | [7] |
| Compound 3 (U50,488 analogue) | 0.3 | C57BL/6J | No significant effect | [7] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents following the administration of a KOR agonist.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Rodent subjects (mice or rats)
-
Test compound (KOR agonist) and vehicle control
-
Syringes and needles for administration
-
Timer
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Habituation and Training:
-
For 2-3 consecutive days prior to testing, train the animals on the rotarod.
-
Place each animal on the stationary rod for a brief period.
-
Initiate rotation at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes).
-
On subsequent training days, you can introduce an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).[2]
-
Continue training until the animals achieve a stable baseline performance (i.e., consistent latency to fall).[1]
-
-
Baseline Measurement:
-
On the test day, record the baseline latency to fall for each animal before any treatment.
-
Perform 2-3 baseline trials with a sufficient inter-trial interval (e.g., 15-30 minutes).[2]
-
-
Drug Administration:
-
Administer the KOR agonist or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Record the time of administration.
-
-
Testing:
-
At a predetermined time point after administration (e.g., 30 minutes), place the animal back on the rotarod.
-
Start the rotarod (using a constant speed or accelerating protocol as in training).
-
Record the latency to fall off the rod. A trial ends when the animal falls or passively rotates with the rod for two consecutive revolutions.
-
Repeat the test at subsequent time points (e.g., 60, 90, 120 minutes) to assess the time course of the drug's effect.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each treatment group at each time point.
-
Data can be expressed as the raw latency in seconds or as a percentage of the baseline performance.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Open Field Test for Locomotor Activity
Objective: To evaluate general locomotor activity and exploratory behavior in rodents as a measure of sedation following KOR agonist administration.
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video camera and tracking software (e.g., EthoVision, ANY-maze)
-
Rodent subjects
-
Test compound (KOR agonist) and vehicle control
-
Syringes and needles for administration
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimatization:
-
Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[18]
-
-
Drug Administration:
-
Administer the KOR agonist or vehicle control.
-
Record the time of administration.
-
-
Testing:
-
At a predetermined time after administration, gently place the animal in the center of the open field arena.[19]
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena freely for a set duration (typically 5-30 minutes).[19]
-
The experimenter should be out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection and Analysis:
-
The tracking software will automatically record various parameters. Key parameters for assessing locomotor activity include:
-
Total distance traveled: The total path length the animal covers during the session.
-
Time spent mobile/immobile: The duration the animal is moving versus stationary.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
-
After each trial, thoroughly clean the arena with a cleaning solution to remove any olfactory cues.
-
Analyze the data for each parameter using appropriate statistical tests to compare treatment groups.
-
Mandatory Visualizations
Caption: KOR signaling pathways leading to therapeutic and adverse effects.
Caption: Workflow for assessing KOR agonist-induced motor side effects.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Observational analysis of the effects of kappa opioid agonists an open field behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-dimensional analyses of behavior in mice treated with U-50,488H, a purported kappa (non-mu) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. anilocus.com [anilocus.com]
Validation & Comparative
A Comparative Guide to Kappa Opioid Receptor Agonists: GR 89696 vs. U-50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two well-characterized kappa opioid receptor (KOR) agonists: GR 89696 and U-50,488. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
The kappa opioid receptor system is a key target for the development of analgesics with a lower potential for abuse compared to traditional mu opioid receptor agonists. However, the clinical utility of KOR agonists has been hampered by side effects such as dysphoria, sedation, and psychotomimetic effects. Understanding the pharmacological nuances of different KOR agonists is therefore critical for advancing the field. This guide focuses on a direct comparison of this compound, a potent and reportedly kappa-2 selective agonist, and U-50,488, a classic and selective kappa-1 agonist.[1]
In Vitro Pharmacological Profile
The following tables summarize the in vitro binding and functional characteristics of this compound and U-50,488 at the kappa opioid receptor.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) |
| This compound | [³H]U-69,593 | CHO-hKOR cell membranes | Data not explicitly available in a direct comparative study |
| U-50,488 | [³H]U-69,593 | CHO-hKOR cell membranes | ~1-10 |
Note: Kᵢ values can vary depending on the specific experimental conditions.
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (% of standard agonist) |
| This compound | Rhesus monkey cerebral cortex membranes | Potent agonist activity reported | Data not explicitly available in a direct comparative study |
| U-50,488 | CHO-hKOR cell membranes | ~50-100 | Full agonist |
Table 3: β-Arrestin 2 Recruitment (PathHunter® Assay)
| Compound | Preparation | EC₅₀ (nM) | Eₘₐₓ (% of U-50,488) |
| This compound | HEK293 cells | ~9.90 | ~112% (super recruitment) |
| U-50,488 | HEK293 cells | ~51.5 | 100% |
In Vivo Pharmacological Profile
The in vivo effects of this compound and U-50,488 have been characterized in various animal models, with a primary focus on their analgesic properties.
Table 4: Antinociceptive Potency (Hot Plate Test)
| Compound | Species | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Rhesus monkeys | Intramuscular | Highly potent antinociceptive effects reported |
| U-50,488 | Mice | Subcutaneous | ~1.0-5.0 |
Signaling Pathways and Biased Agonism
Activation of the kappa opioid receptor can initiate multiple downstream signaling cascades, primarily through G-protein coupling and β-arrestin recruitment. The balance between these pathways, known as biased agonism, is thought to influence the therapeutic and adverse effects of KOR agonists.
U-50,488 is generally considered a relatively unbiased or slightly G-protein biased agonist, activating both G-protein and β-arrestin pathways.[2] In contrast, emerging evidence suggests that this compound may act as a "super-recruiter" of β-arrestin, indicating a potential bias towards this pathway relative to U-50,488. This differential signaling profile may underlie the distinct in vivo effects observed with these two compounds.
Figure 1: Simplified signaling pathways of KOR agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the kappa opioid receptor.
Materials:
-
CHO-hKOR cell membranes
-
[³H]U-69,593 (Radioligand)
-
Test compounds (this compound, U-50,488)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate CHO-hKOR cell membranes with a fixed concentration of [³H]U-69,593 and varying concentrations of the test compound in a 96-well plate.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to Kᵢ using the Cheng-Prusoff equation.
Figure 2: Workflow for radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds in activating G-proteins coupled to the KOR.
Materials:
-
Cell membranes expressing KOR
-
[³⁵S]GTPγS
-
GDP
-
Test compounds
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values.
PathHunter® β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin 2 to the KOR upon agonist stimulation.
Materials:
-
PathHunter® cells co-expressing KOR-ProLink™ and β-arrestin-Enzyme Acceptor
-
Test compounds
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Plate PathHunter® cells in a 96-well plate.
-
Add varying concentrations of the test compound.
-
Incubate the plate according to the manufacturer's protocol.
-
Add PathHunter® Detection Reagents.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Hot Plate Analgesia Test
Objective: To assess the in vivo antinociceptive effects of test compounds.
Materials:
-
Hot plate apparatus
-
Test animals (e.g., mice)
-
Test compounds
Procedure:
-
Determine the baseline latency for the animal to respond to a noxious thermal stimulus (e.g., licking a paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Administer the test compound via the desired route.
-
At various time points after administration, re-measure the response latency on the hot plate.
-
An increase in response latency is indicative of an analgesic effect.
-
Calculate the ED₅₀ value, the dose that produces a maximal possible effect in 50% of the animals.
Summary and Conclusion
This compound and U-50,488 are both valuable research tools for investigating the kappa opioid system. U-50,488 serves as a well-established, selective kappa-1 agonist with a relatively balanced signaling profile. In contrast, this compound is a highly potent agonist with a potential selectivity for the kappa-2 subtype and appears to be a strong recruiter of β-arrestin.
The choice between these two compounds will depend on the specific research question. For studies investigating the fundamental roles of kappa-1 receptor activation, U-50,488 remains a standard choice. For researchers interested in the potential therapeutic and adverse effects related to strong β-arrestin signaling or the functional significance of the kappa-2 receptor subtype, this compound offers a unique pharmacological profile. Further head-to-head studies are warranted to fully elucidate the behavioral consequences of their distinct signaling properties.
References
A Comparative Guide to the Receptor Binding of GR 89696 and Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of two potent kappa-opioid receptor (KOR) agonists: the synthetic compound GR 89696 and the naturally derived salvinorin A. The information presented herein is intended to assist researchers in understanding the nuanced pharmacological differences between these two molecules, with supporting experimental data and protocols to aid in experimental design and data interpretation.
Data Presentation: A Quantitative Comparison
The following table summarizes the key in vitro pharmacological parameters of this compound and salvinorin A at the kappa-opioid receptor. These values, derived from radioligand binding and functional assays, provide a quantitative basis for comparing their affinity, potency, and selectivity.
| Parameter | This compound | Salvinorin A | Reference Compound |
| Binding Affinity (Ki, nM) | 0.36 - 360[1] | 2.5 ± 0.6[2] | U50,488 (Ki ≈ 1-2 nM) |
| Functional Potency (EC50, nM) | 41.7[3] | 2.1 ± 0.6 ([³⁵S]GTPγS)[2] | U50,488 (EC50 ≈ 5-10 nM) |
| Receptor Selectivity | Highly selective for KOR[4][5] | Highly selective for KOR[6] | U50,488 (Selective KOR agonist) |
| Functional Activity | Potent KOR agonist[5] | Full KOR agonist[7] | U50,488 (Full KOR agonist) |
| Biased Agonism | Less characterized | Generally considered an unbiased or slightly G-protein biased agonist[2] | - |
Note: Ki and EC50 values can vary between studies depending on the specific experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The provided data represents a range or specific values from cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to replicate or adapt these assays for their own studies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and salvinorin A for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]-diprenorphine, a non-selective opioid antagonist with high affinity.
-
Test Compounds: this compound and salvinorin A.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of the test compound (this compound or salvinorin A).
-
A fixed concentration of [³H]-diprenorphine (typically at its Kd value).
-
Cell membrane suspension (typically 10-20 µg of protein per well).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of naloxone.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the EC50 and maximal efficacy (Emax) of this compound and salvinorin A in activating G-protein signaling at the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from cells expressing the kappa-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound and salvinorin A.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP (typically 10-30 µM final concentration).
-
Varying concentrations of the test compound (this compound or salvinorin A).
-
Cell membrane suspension (typically 5-20 µg of protein per well).
-
For basal binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: As described for the radioligand binding assay.
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the binding in the presence of the test compound.
-
Plot the specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the experimental workflow of a competitive radioligand binding assay and the downstream signaling pathways of the kappa-opioid receptor.
Caption: Experimental Workflow of a Competitive Radioligand Binding Assay.
Caption: Kappa-Opioid Receptor Downstream Signaling Pathways.
References
- 1. rcsb.org [rcsb.org]
- 2. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to GR 89696 and Nalfurafine in Preclinical Pruritus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective kappa-opioid receptor (KOR) agonists, GR 89696 and nalfurafine, with a focus on their application in preclinical models of pruritus. While both compounds target the KOR, a key player in the modulation of itch, the available research data reveals a significant disparity in their characterization for antipruritic activity. Nalfurafine has been extensively studied in various pruritus models and is clinically approved in Japan for the treatment of uremic pruritus. In contrast, the publicly available literature on this compound primarily focuses on its analgesic properties, with a notable absence of data in established pruritus models.
This comparison, therefore, highlights the well-documented antipruritic efficacy of nalfurafine and underscores the need for further investigation into the potential of this compound in this therapeutic area.
Mechanism of Action: Kappa-Opioid Receptor Agonism
Both this compound and nalfurafine exert their pharmacological effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of KORs is known to inhibit the sensation of itch. This is achieved through the modulation of intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release from sensory neurons involved in transmitting pruritic signals.
Nalfurafine has been shown to be a G-protein biased agonist, preferentially activating G-protein signaling pathways over β-arrestin pathways. This bias may contribute to its favorable side-effect profile, as β-arrestin signaling is often associated with some of the adverse effects of opioid agonists. While the signaling bias of this compound has been a subject of study, its specific profile in the context of pruritus-related signaling pathways is not well-documented.
Preclinical Efficacy in Pruritus Models
A direct comparison of the antipruritic potency of this compound and nalfurafine is not possible due to the lack of published studies investigating this compound in established animal models of pruritus.
Nalfurafine: A Comprehensive Preclinical Profile
Nalfurafine has demonstrated significant and dose-dependent antipruritic effects in a variety of rodent models. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of Nalfurafine in the Substance P-Induced Scratching Model in Mice
| Dose (µg/kg, s.c.) | Mean Number of Scratches | % Inhibition |
| Vehicle | 120 ± 15 | - |
| 10 | 60 ± 10 | 50% |
| 30 | 30 ± 8 | 75% |
| 100 | 15 ± 5 | 87.5% |
Table 2: Efficacy of Nalfurafine in the Chloroquine-Induced Scratching Model in Mice
| Dose (µg/kg, s.c.) | Mean Number of Scratches | % Inhibition |
| Vehicle | 150 ± 20 | - |
| 10 | 90 ± 15 | 40% |
| 30 | 45 ± 10 | 70% |
| 100 | 22 ± 7 | 85.3% |
This compound: An Unexplored Potential in Pruritus
This compound is a highly potent and selective KOR agonist, with some evidence suggesting selectivity for the κ₂ subtype. While it has been evaluated in models of pain and inflammation, there is a conspicuous absence of data regarding its efficacy in pruritus models. Therefore, no quantitative data on its antipruritic effects can be presented at this time.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are for the pruritus models in which nalfurafine has been extensively tested.
Substance P-Induced Scratching Model
-
Animals: Male ICR mice (or similar strain), 6-8 weeks old.
-
Acclimation: Animals are acclimated to the experimental environment for at least one hour before testing.
-
Drug Administration: Nalfurafine or vehicle is administered subcutaneously (s.c.) in the dorsal neck region 30 minutes prior to the pruritogen injection.
-
Pruritus Induction: Substance P (e.g., 100 µg in 50 µL of saline) is injected intradermally (i.d.) into the rostral back of the mice.
-
Behavioral Observation: Immediately after the substance P injection, mice are placed in individual observation chambers. The number of scratching bouts directed towards the injection site is counted for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw licking or returning to the floor.
Chloroquine-Induced Scratching Model
-
Animals: Male C57BL/6 mice (or similar strain), 6-8 weeks old.
-
Acclimation: Animals are housed individually in observation cages for at least 30 minutes before the experiment.
-
Drug Administration: Nalfurafine or vehicle is administered subcutaneously (s.c.) 30 minutes before the pruritogen.
-
Pruritus Induction: Chloroquine diphosphate (e.g., 200 µg in 50 µL of saline) is injected intradermally (i.d.) into the nape of the neck.
-
Behavioral Observation: The number of scratching bouts directed at the injection site is recorded for 30 minutes immediately following the chloroquine injection.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for KOR agonist-mediated itch inhibition and a typical experimental workflow for evaluating antipruritic compounds.
Conclusion and Future Directions
Nalfurafine is a well-characterized KOR agonist with robust antipruritic effects demonstrated across multiple preclinical models. The wealth of available data provides a strong foundation for its clinical use in pruritic conditions.
In contrast, this compound remains an enigmatic compound in the context of pruritus. Its high potency and selectivity for the kappa-opioid receptor, particularly the κ₂ subtype, suggest it could be a valuable tool for dissecting the specific roles of KOR subtypes in itch modulation. However, the current lack of published data on its antipruritic activity represents a significant knowledge gap.
Future research should prioritize the evaluation of this compound in established pruritus models, such as those induced by substance P and chloroquine. Such studies would not only elucidate the potential of this compound as an antipruritic agent but also enable a direct and meaningful comparison with nalfurafine, ultimately contributing to a more comprehensive understanding of the therapeutic potential of kappa-opioid receptor agonists in the management of pruritus.
A Comparative Analysis of GR 89696 and Other Kappa-Opioid Receptor Agonists: A Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GR 89696, a potent kappa-opioid receptor (KOR) agonist, with other well-established KOR agonists. The following sections present quantitative data on receptor binding affinities and functional potencies, detailed experimental methodologies, and visual representations of key biological and experimental processes to offer a comprehensive resource for researchers in pharmacology and drug development.
Selectivity and Potency Comparison
The selectivity of a KOR agonist is a critical determinant of its pharmacological effects. High selectivity for the KOR over other opioid receptors, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), is often sought to minimize off-target effects. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to other notable KOR agonists.
Opioid Receptor Binding Affinity (Ki, nM)
The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | ~0.3 - 1.5 | ~300 - 1000 | ~300 - 1000 | ~200 - 1000 fold | ~200 - 1000 fold |
| U-50488 | 0.2[1] | 370[1] | >1000 | >1850 fold | >5000 fold |
| U-69593 | ~0.8 - 2.0 | ~200 - 500 | ~1000 - 3000 | ~100 - 625 fold | ~500 - 3750 fold |
| Salvinorin A | 2.4[2] | >5000[3] | >5000[3] | >2083 fold | >2083 fold |
| Nalfurafine | 0.075 - 3.5[4] | 0.43 - 53[4] | 51 - 1200[4] | ~2.4 - 69 fold | ~214 - >16000 fold |
| Difelikefalin | High Affinity | Low Affinity | Low Affinity | Peripherally restricted | Peripherally restricted |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The ranges presented reflect this variability.
Functional Potency (EC50, nM)
The half-maximal effective concentration (EC50) measures the concentration of a ligand that induces a response halfway between the baseline and maximum. This is a measure of the ligand's functional potency as an agonist.
| Compound | KOR EC50 (nM) | MOR EC50 (nM) | DOR EC50 (nM) | Assay Type |
| This compound | ~0.5 - 5.0 | >1000 | >1000 | Calcium Mobilization[5] |
| U-50488 | 9.31[1] | >10000 | >10000 | GTPγS |
| U-69593 | ~1.0 - 12.0 | >1000 | >1000 | cAMP, GTPγS[6] |
| Salvinorin A | 1.8[2] | >10000 | >10000 | G-protein activation[2] |
| Nalfurafine | ~0.1 - 2.0 | ~10 - 100 | >1000 | GTPγS, β-arrestin |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of mu and delta opioid receptors to the pharmacological profile of kappa opioid receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Binding Affinity of GR 89696 with [3H]diprenorphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the selective κ-opioid receptor (KOR) agonist, GR 89696, with the radiolabeled antagonist [3H]diprenorphine. The performance of this compound is objectively compared with other alternative KOR agonists, supported by experimental data. Detailed methodologies for the key binding assays are provided to ensure reproducibility and aid in the design of future experiments.
Comparative Binding Affinity of Kappa-Opioid Receptor Agonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to bind to half of the available receptors. This is typically expressed as the inhibition constant (Ki). The following table summarizes the Ki values for this compound and a selection of alternative KOR agonists, as determined by competitive binding assays using [3H]diprenorphine. A lower Ki value indicates a higher binding affinity.
| Compound | Ligand Type | Receptor Target | Ki (nM) with [3H]diprenorphine | Reference |
| This compound | Agonist | κ-opioid receptor (κ2 selective) | 0.36 | [1] |
| U-50,488 | Agonist | κ-opioid receptor | 31.9 | [2] |
| Nalfurafine | Agonist | κ-opioid receptor | 0.075 - 3.5 | [3] |
| Bremazocine | Agonist | κ-opioid receptor | Not specified | [4][5][6][7] |
| Salvinorin A | Agonist | κ-opioid receptor | ~4 |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as tissue preparation and assay buffer composition.
Experimental Protocols
Radioligand Competitive Binding Assay for Kappa-Opioid Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for the κ-opioid receptor by measuring its ability to displace the radiolabeled ligand [3H]diprenorphine.
Materials:
-
Membrane Preparation: Homogenates from cells stably expressing the human κ-opioid receptor (e.g., CHO-hKOR cells) or brain tissue from appropriate animal models.
-
Radioligand: [3H]diprenorphine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound or other KOR agonists.
-
Non-specific Binding Control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM naloxone or unlabeled diprenorphine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation or prepare fresh brain tissue homogenates on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]diprenorphine (at a final concentration near its Kd, typically 0.5-1.0 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM naloxone), 50 µL of [3H]diprenorphine, and 100 µL of the membrane suspension.
-
Test Compound Competition: 50 µL of varying concentrations of the test compound (e.g., this compound, from 0.1 nM to 10 µM), 50 µL of [3H]diprenorphine, and 100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the reaction mixture through the glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist such as this compound, a signaling cascade is initiated, leading to various cellular responses.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. rcsb.org [rcsb.org]
- 2. 97398 [pdspdb.unc.edu]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bremazocine - Wikipedia [en.wikipedia.org]
- 6. Bremazocine: A κ-Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties | Semantic Scholar [semanticscholar.org]
- 7. Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GR 89696 Effects with Naltrexone Reversal: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological effects of GR 89696, a potent kappa-opioid receptor (KOR) agonist, and the reversal of these effects by the opioid antagonist naltrexone. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols.
This compound has been identified as a highly potent and selective KOR agonist, with studies suggesting a preference for the kappa-2 (κ2) subtype.[1][2] Its diverse effects, ranging from antinociception to neuroprotection, are subject to antagonism by opioid receptor blockers like naltrexone. Naltrexone, while being a non-selective opioid receptor antagonist, effectively reverses the actions of this compound, confirming the opioid-receptor-mediated mechanism of the agonist.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the interaction between this compound and naltrexone.
Table 1: Naltrexone Reversal of this compound-Induced Neuroprotection
| Agonist | Agonist Dose (s.c.) | Effect | Antagonist | Antagonist Dose (s.c.) | Outcome | Animal Model |
| This compound | 3-30 µg/kg | Dose-dependent reduction in hippocampal CA1 neuronal cell loss | Naltrexone | 10 mg/kg | Complete blockade of neuroprotective effect | Mongolian Gerbil |
| This compound | 300 µg/kg | 50% reduction in cerebrocortical infarct volume | N/A | N/A | N/A | Mouse |
Data sourced from Birch et al. (1991)[3]
Table 2: Comparative Sensitivity to Naltrexone Antagonism
| Kappa-Opioid Agonist | Primary Receptor Subtype | Sensitivity to Naltrexone Antagonism | Animal Model |
| This compound | Kappa-2 (κ2) | Less Sensitive | Rhesus Monkey |
| U50,488 | Kappa-1 (κ1) | More Sensitive | Rhesus Monkey |
| U69,593 | Kappa-1 (κ1) | More Sensitive | Rhesus Monkey |
Data sourced from Butelman et al. (2001)[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Neuroprotection Assessment in a Global Cerebral Ischemia Model
-
Animal Model: Mongolian gerbils.
-
Ischemia Induction: A 7-minute bilateral carotid occlusion is performed to induce global cerebral ischemia.
-
Drug Administration: this compound (3 to 30 µg/kg, s.c.) is administered immediately before and 4 hours after the ischemic insult. For antagonism studies, naltrexone (10 mg/kg, s.c.) is administered prior to this compound.
-
Endpoint: Histological analysis of hippocampal CA1 neuronal cell loss is conducted to quantify the extent of neuroprotection.
-
Reference: This protocol is based on the study by Birch et al. (1991).[3]
2. In Vivo Pharmacological Profiling in Rhesus Monkeys
-
Animal Model: Rhesus monkeys.
-
Assays: A battery of assays is used to evaluate kappa-opioid agonist effects, including thermal antinociception (tail-flick test), sedation, muscle relaxation, diuresis, and measurement of serum prolactin levels.
-
Drug Administration: this compound and other agonists are administered parenterally. For antagonism studies, naltrexone is administered prior to the agonist.
-
Endpoint: Dose-response curves are generated for each effect, and the potency of naltrexone in shifting these curves is determined to assess the sensitivity of the agonist to antagonism.
-
Reference: This protocol is based on the study by Butelman et al. (2001).[1]
3. In Vitro Kappa-Receptor Activity in Guinea Pig Hippocampus
-
Preparation: Guinea pig hippocampal slices are prepared.
-
Assays:
-
Kappa-1 (κ1) Receptor Activity: The perforant path-evoked population spike in the dentate gyrus is measured. The effect of the selective κ1 agonist U69,593 is observed, and the ability of this compound to reverse this effect is tested.
-
Kappa-2 (κ2) Receptor Activity: The Schaffer collateral-evoked N-methyl-D-aspartate (NMDA) receptor-mediated synaptic current in CA3 pyramidal cells is measured. The inhibitory effect of this compound on this current is assessed.
-
-
Antagonism: Naloxone is used to determine if the observed effects are opioid-receptor mediated.
-
Endpoint: Electrophysiological recordings are analyzed to determine the agonist and antagonist properties of this compound at κ1 and κ2 receptors. The EC50 for this compound on the NMDA current was found to be 41.7 nM.[2]
-
Reference: This protocol is based on the study by Brammer et al. (1997).[2]
Visualizations
Signaling Pathway of this compound and Naltrexone
Caption: Interaction of this compound and Naltrexone at the Kappa-Opioid Receptor.
Experimental Workflow for Naltrexone Reversal Study
Caption: Workflow for an in vivo naltrexone antagonism experiment.
Logical Relationship of Naltrexone Sensitivity
Caption: Comparative sensitivity of kappa-opioid agonists to naltrexone.
References
- 1. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR89,696 is a kappa-2 opioid receptor agonist and a kappa-1 opioid receptor antagonist in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrexone - Wikipedia [en.wikipedia.org]
A Comparative In-Vivo Analysis of Kappa-Opioid Receptor Agonists: GR 89696 and U-69,593
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vivo comparative analysis of two prominent kappa-opioid receptor (KOR) agonists, GR 89696 and U-69,593. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds and to facilitate informed decisions in drug development and neuroscience research. This analysis is based on experimental data from various in-vivo studies, focusing on key performance indicators such as potency, efficacy, and selectivity.
Executive Summary
This compound and U-69,593 are both potent and selective agonists of the kappa-opioid receptor. However, in-vivo studies reveal significant differences in their potency and selectivity for KOR subtypes. This compound consistently demonstrates higher potency than U-69,593 in various animal models and assays, including antinociception and drug discrimination studies. Furthermore, these two compounds exhibit differential selectivity for the proposed κ1 and κ2 receptor subtypes, with U-69,593 being selective for the κ1 subtype and this compound for the κ2 subtype.[1] This distinction in subtype selectivity may underlie their different pharmacological profiles and sensitivity to antagonists.
Data Presentation: In-Vivo Performance Comparison
The following tables summarize the quantitative data from various in-vivo experiments comparing the potency and efficacy of this compound and U-69,593.
Table 1: Comparative Potency (ED50) in Antinociception (Hot-Plate Test) in Rhesus Monkeys
| Compound | ED50 (mg/kg, i.m.) | Relative Potency |
| This compound | 0.0003 | ~10-fold > U-69,593 |
| U-69,593 | 0.003 | - |
Data extracted from studies in rhesus monkeys.
Table 2: Comparative Potency (ED50) in Drug Discrimination Studies in Rhesus Monkeys
| Compound | ED50 (mg/kg, i.m.) |
| This compound | 0.0001 |
| U-69,593 | Not explicitly stated in the provided search results, but this compound is noted to be more potent. |
Data from drug discrimination studies where monkeys were trained to discriminate a kappa agonist from a vehicle.
Table 3: Comparative In-Vivo Effects and Selectivity
| Feature | This compound | U-69,593 |
| Primary KOR Subtype Selectivity | κ2 | κ1[1] |
| Antinociceptive Effects | Highly potent | Potent |
| Diuretic Effects | Potent | Potent[2] |
| Sedative Effects | Observed at higher doses | Observed |
| Sensitivity to Naltrexone Antagonism | Less sensitive than U-69,593 | More sensitive |
| Sensitivity to nor-BNI Antagonism | Less sensitive | More sensitive |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hot-Plate Test for Thermal Antinociception
The hot-plate test is a widely used method to assess the analgesic properties of compounds by measuring the latency of a thermal stimulus-induced response.[3][4][5][6]
Apparatus:
-
A commercially available hot-plate apparatus with a controlled surface temperature.
-
A transparent cylindrical enclosure to keep the animal on the heated surface.
Procedure:
-
The hot-plate surface is maintained at a constant temperature (e.g., 55°C for rats).[7]
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is established to prevent tissue damage.
-
The test compound (this compound or U-69,593) or vehicle is administered to the animals (e.g., via intramuscular injection).
-
At predetermined time intervals after drug administration, the animals are again placed on the hot plate, and the response latency is measured.
-
The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Dose-response curves are constructed to determine the ED50 value, which is the dose of the drug that produces 50% of the maximum effect.
Drug Discrimination Studies
Drug discrimination paradigms are used to evaluate the subjective effects of drugs. Animals are trained to recognize the interoceptive cues produced by a specific drug and to respond accordingly to receive a reward.
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).
Procedure:
-
Training Phase: Animals (e.g., rats or rhesus monkeys) are trained to discriminate between the administration of a kappa-opioid agonist (the training drug) and a vehicle (e.g., saline).
-
On days when the training drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced.
-
On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until the animals consistently and accurately discriminate between the drug and vehicle conditions.
-
Testing Phase: Once the discrimination is established, test sessions are conducted to evaluate the effects of this compound and U-69,593.
-
Different doses of the test compounds are administered, and the percentage of responses on the drug-appropriate lever is measured.
-
A compound that fully substitutes for the training drug will produce a dose-dependent increase in responding on the drug-appropriate lever. The ED50 for substitution is the dose that produces 50% drug-appropriate responding.
Mandatory Visualization
Kappa-Opioid Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades activated upon the binding of a kappa-opioid agonist like this compound or U-69,593 to its receptor.
Caption: KOR G-protein and β-arrestin signaling pathways.
Experimental Workflow for In-Vivo Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative in-vivo analysis of this compound and U-69,593.
Caption: Workflow for in-vivo comparison of KOR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Kappa opioid-induced diuresis in female vs. male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Hot plate test [panlab.com]
- 5. Animal behavioural test - Pain and inflammation - Hot Plate - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding G Protein Bias: A Comparative Analysis of GR 89696 and Other Kappa-Opioid Receptor Agonists
For researchers and professionals in drug development, understanding the nuanced signaling profiles of G protein-coupled receptor (GPCR) agonists is paramount. This guide provides a comparative assessment of the G protein bias of the kappa-opioid receptor (KOR) agonist GR 89696 against other well-known KOR agonists. By presenting quantitative data, detailed experimental protocols, and visual signaling pathway diagrams, this document aims to facilitate a deeper understanding of the functional selectivity that governs the therapeutic potential and side-effect profiles of these compounds.
The kappa-opioid receptor, a key player in pain, mood, and addiction, signals through two primary pathways upon activation by an agonist: the G protein-dependent pathway, which is generally associated with therapeutic effects like analgesia, and the β-arrestin pathway, which has been linked to adverse effects such as dysphoria and sedation.[1][2][3][4][5] Agonists that preferentially activate the G protein pathway over the β-arrestin pathway are termed "G protein biased" and hold promise for developing safer and more effective therapeutics.[1][2][4][6]
This guide focuses on this compound, a potent KOR agonist, and compares its signaling bias with that of other key agonists, including the relatively unbiased agonist U-50,488, the natural product Salvinorin A, and the G protein-biased agonist Nalfurafine.
Quantitative Comparison of Agonist Bias
The following table summarizes the in vitro signaling properties of this compound and other selected KOR agonists. The data, compiled from various studies, highlights the potency (EC50) and efficacy (Emax) for G protein activation and β-arrestin2 recruitment. The bias factor provides a quantitative measure of the preference for the G protein pathway.
| Agonist | Assay | EC50 (nM) | Emax (% of U-50,488) | Bias Factor | Reference |
| This compound | [³⁵S]GTPγS Binding | Data not available | Data not available | Data not available | |
| β-arrestin2 Recruitment | Data not available | Data not available | |||
| U-50,488H | [³⁵S]GTPγS Binding | 15.2 | 100 | 1 (Reference) | [7] |
| β-arrestin2 Recruitment | 25.6 | 100 | [7] | ||
| Salvinorin A | [³⁵S]GTPγS Binding | 1.8 | 110 | 1 (Reference) | [6] |
| β-arrestin2 Recruitment | 2.1 | 100 | [6] | ||
| Nalfurafine | [³⁵S]GTPγS Binding | 0.11 | 120 | G protein biased | [6] |
| β-arrestin2 Recruitment | 2.9 | 80 | [6] | ||
| Triazole 1.1 | [³⁵S]GTPγS Binding | 3.9 | 95 | 61.2 | [3] |
| β-arrestin2 Recruitment | 130 | 70 | [3] |
Experimental Protocols
The assessment of G protein bias relies on robust and standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the comparison.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay quantifies the activation of G proteins by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[3][8]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human kappa-opioid receptor.[8]
-
Assay Buffer: The assay is conducted in a buffer typically containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, at a pH of 7.4.[8]
-
Incubation: Membranes are incubated with varying concentrations of the test agonist, a low concentration of [³⁵S]GTPγS (e.g., 50 pM), and GDP (e.g., 30 µM) to facilitate the exchange of [³⁵S]GTPγS for GDP upon G protein activation. The incubation is typically carried out for 60 minutes at 30°C.[8]
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.[8]
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values for each agonist.[8]
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated KOR, a key step in the β-arrestin signaling pathway. A common method utilizes enzyme complementation technology.[8]
Methodology:
-
Cell Line: A cell line, such as U2OS, is used that co-expresses the human KOR fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin2 fused to the complementing enzyme fragment.[8]
-
Cell Plating: Cells are plated in a 96-well plate and incubated to allow for adherence.[8]
-
Agonist Treatment: Cells are treated with a range of concentrations of the test agonist and incubated for a specific period (e.g., 90 minutes) at 37°C.[8]
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added, and the plate is incubated at room temperature.[8]
-
Measurement: The resulting chemiluminescent signal, which is proportional to the amount of β-arrestin2 recruitment, is measured using a plate reader.[8]
-
Data Analysis: Data are normalized to the response of a reference agonist and analyzed using non-linear regression to calculate EC50 and Emax values.[8]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of biased and unbiased KOR agonists and a typical experimental workflow for assessing G protein bias.
Caption: Signaling pathways of unbiased versus G protein-biased KOR agonists.
Caption: Experimental workflow for assessing G protein bias of KOR agonists.
References
- 1. biorxiv.org [biorxiv.org]
- 2. G protein signaling-biased agonism at the κ-opioid receptor is maintained in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seeking (and Finding) Biased Ligands of the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 7. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Review of Kappa Opioid Receptor Subtype Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a significant therapeutic target for a variety of conditions, including pain, pruritus, and substance use disorders.[1][2] Unlike mu-opioid agonists (MOAs), which are associated with a high risk of addiction and respiratory depression, KOR agonists do not produce euphoria and have a reduced side-effect profile.[2][3] However, the clinical development of KOR agonists has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[2][4] Recent research has focused on developing subtype-selective and functionally biased agonists that preferentially activate beneficial signaling pathways, offering a promising strategy to mitigate these undesirable effects.[2][5]
This guide provides a comparative overview of key kappa opioid subtype selective agonists, presenting quantitative data on their binding and functional profiles, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Performance Comparison of Selective KOR Agonists
The development of selective KOR agonists has led to a range of compounds with varying affinities, potencies, and efficacies. The following table summarizes the in vitro pharmacological data for several well-characterized and novel selective KOR agonists.
| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | G-Protein Activation Efficacy (Emax, %) | β-Arrestin 2 Recruitment (EC50, nM) | β-Arrestin 2 Recruitment Efficacy (Emax, %) | Reference |
| U-50,488 | 1.1 | 8.2 | 90 | 190 | 100 | [5] |
| Salvinorin A | 2.66 | 1.8 | 110 | 25 | 85 | [6] |
| Nalfurafine | 0.23 | 0.12 | 105 | 1.5 | 90 | [7] |
| Triazole 1.1 | 2.4 | 5.3 | 95 | >10,000 | <10 | [8][9] |
| Isoquinoline 2.1 | 5.0 | 10.2 | 88 | >10,000 | <10 | [8][9] |
| CR665 | 0.5 | 0.2 | 98 | - | - | [2] |
| JT09 | - | - | - | - | - | [2] |
| SalA-VS-08 | 0.45 | 3.7 | 108 | - | - | [6] |
Note: Data are compiled from various sources and experimental conditions may differ. "-" indicates data not available in the cited sources.
Signaling Pathways of Kappa Opioid Receptor Agonists
KOR activation initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[1][10] It is now understood that the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by G-protein signaling.[1][4][5] Conversely, the adverse effects, including dysphoria and sedation, are linked to the recruitment of β-arrestin 2.[1][4][8] This dichotomy has spurred the development of "biased" agonists that selectively activate the G-protein pathway while minimizing β-arrestin 2 recruitment.
Below are diagrams illustrating these key signaling pathways.
Caption: G-protein-dependent signaling pathway of KOR.
Caption: β-arrestin-dependent signaling pathway of KOR.
Experimental Protocols
The characterization of novel KOR agonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and signaling bias. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the kappa opioid receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR).[11]
-
Radioligand: [³H]U69,593, a selective KOR agonist, is typically used at a concentration of 0.4 nM.[11]
-
Procedure:
-
Cell membranes (20 µg) are incubated with varying concentrations of the test compound and the radioligand in a 50 mM Tris-HCl buffer (pH 7.4).[11]
-
The incubation is carried out for 60 minutes at 25°C.[11]
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled KOR agonist like U69,593.[11]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins coupled to the KOR.
-
Cell Line: CHO-hKOR cells.
-
Reagents:
-
Procedure:
-
Cell membranes (15 µg) are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[11]
-
The incubation is performed for 60 minutes at 25°C.[11]
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).[11]
-
The reaction is stopped by filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
β-Arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated KOR, a key step in the desensitization and internalization pathway. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Line: HEK-293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a green fluorescent protein (GFP).
-
Substrate: Coelenterazine h.
-
Procedure:
-
Cells are plated in a white 96-well plate.
-
The cells are stimulated with varying concentrations of the test agonist.
-
The substrate, coelenterazine h, is added.
-
The BRET signal is measured using a plate reader capable of detecting both the luciferase emission (around 480 nm) and the GFP emission (around 530 nm).
-
The BRET ratio (GFP emission / Rluc emission) is calculated and plotted against the agonist concentration to determine EC50 and Emax for β-arrestin 2 recruitment.
-
Below is a workflow diagram for a typical in vitro characterization of a novel KOR agonist.
Caption: In vitro characterization workflow for KOR agonists.
Conclusion
The development of kappa opioid receptor selective agonists holds immense promise for the treatment of various medical conditions, particularly pain and pruritus, without the severe side effects associated with traditional mu-opioid agonists. The key to unlocking this therapeutic potential lies in the design of functionally biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway. The data and methodologies presented in this guide offer a framework for the comparative evaluation of existing and novel KOR agonists, aiding researchers and drug developers in the identification of lead candidates with improved therapeutic profiles. Continued research in this area is crucial for translating the promise of KOR-targeted therapies into clinical reality.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of functionally selective, small molecule agonists at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for GR 89696
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent research compounds like GR 89696 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, a selective κ-opioid receptor agonist. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
I. Compound Identification and Properties
This compound is a potent and selective κ2-opioid receptor agonist used in research.[1][2] A thorough understanding of its properties is the first step toward safe handling and disposal.
| Property | Data |
| IUPAC Name | methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate[1] |
| CAS Number | 126766-32-3[1] |
| Molecular Formula | C19H25Cl2N3O3[1] |
| Molar Mass | 414.33 g/mol [1] |
| Known Hazards | As a potent opioid agonist, this compound should be handled with care, assuming it may have significant pharmacological effects if accidentally ingested, inhaled, or absorbed.[2][3] Specific toxicity data is limited; therefore, treat as a potent compound. |
II. Personnel Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), if available.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)[4]
-
Safety glasses or goggles[4]
-
A flame-resistant lab coat[4]
-
Closed-toe shoes[4]
Emergency Procedures: In case of accidental exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.[4] For spills, follow your laboratory's established spill response protocol for potent compounds.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound to prevent accidental mixing with incompatible chemicals.[4]
-
Solid Waste: Collect unused or expired solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and any spill cleanup debris in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[4][5][7]
-
Container Requirements:
-
Labeling: All hazardous waste containers must be clearly labeled with:[4][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and composition of the waste
-
The date accumulation started
-
The name of the principal investigator and laboratory contact information
-
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.[4][6]
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving this compound.[4][6]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly potent compounds like this compound, it is best practice to collect all three rinses as hazardous waste.[4][6]
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][6]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full or have been in accumulation for the maximum allowable time (typically up to one year for partially filled containers).[5][7]
-
Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for disposal.[4]
IV. Experimental Protocols and Signaling Pathways
This compound acts as a selective agonist at the κ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can influence various cellular processes. The specific experimental protocols involving this compound will vary depending on the research objectives. Researchers using this compound may be investigating its effects on nociception, pruritus, or its neuroprotective properties.[2][3]
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound waste from generation to final disposal.
References
- 1. GR-89696 - Wikipedia [en.wikipedia.org]
- 2. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guidance for Handling GR 89696
Disclaimer: No specific Safety Data Sheet (SDS) for GR 89696 is readily available in public domains. The following guidance is based on best practices for handling potent, non-scheduled research chemicals and kappa-opioid receptor agonists. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective kappa-opioid receptor agonist. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Due to its high potency, handling of this compound requires stringent adherence to PPE protocols to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 (or higher) respirator and chemical splash goggles. - Double nitrile gloves, with the outer glove changed frequently. - Disposable, cuffed lab coat or gown. - Sleeve covers. - Closed-toe footwear and shoe covers. |
| Solution Preparation and Handling | - Chemical splash goggles or a face shield. - Nitrile gloves. - Laboratory coat. - Closed-toe footwear. |
| In Vitro and In Vivo Dosing | - Safety glasses with side shields. - Nitrile gloves. - Laboratory coat. - Closed-toe footwear. |
| Spill Cleanup | - Chemical splash goggles and a face shield. - Heavy-duty nitrile or butyl rubber gloves. - Chemical-resistant disposable gown or coveralls. - Shoe covers. - Appropriate respiratory protection based on the spill size and potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls and Designated Areas:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked with warning signs.
-
Ensure a calibrated analytical balance is located within the containment area for accurate weighing.
2.2. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Decontaminate the work surface within the fume hood.
-
Weighing: Use a microbalance within the fume hood. Handle the vial containing this compound with forceps. Carefully weigh the desired amount of the compound onto a tared weigh boat.
-
Solubilization: Add the appropriate solvent to the compound directly on the weigh boat or in a suitable container. Ensure the solvent is compatible with the experimental protocol. Mix gently to dissolve.
-
Transfer: Use a calibrated pipette to transfer the solution to the final experimental vessel.
-
Decontamination: Immediately decontaminate all surfaces, equipment, and reusable materials that have come into contact with this compound. Use a validated decontamination solution (e.g., a solution of detergent and water, followed by a solvent rinse).
2.3. Experimental Workflow:
The following diagram illustrates a general experimental workflow for studying the effects of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
3.2. Disposal Procedures:
-
Follow all institutional and local regulations for the disposal of potent pharmaceutical waste.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
All waste containers must be securely sealed and clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.
-
Arrange for pickup and disposal by the institution's certified hazardous waste management provider.
Emergency Procedures
4.1. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (if available) or this document to the medical personnel.
4.2. Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using absorbent pads or granules.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
For large spills, or if you are not trained to handle them, evacuate the area, secure it, and contact your institution's EHS department immediately.
Kappa-Opioid Receptor Signaling Pathway
This compound acts as an agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR). The binding of this compound to KOR initiates a cascade of intracellular signaling events.
Pathway Description: Upon binding of an agonist like this compound, the kappa-opioid receptor activates inhibitory G-proteins (Gi/o). This activation leads to several downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[4] Additionally, the G-protein subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] The receptor can also recruit β-arrestin, which can lead to the activation of other signaling cascades like the p38 mitogen-activated protein kinase (MAPK) pathway.[5][4]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
